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  • Product: N,5-dimethylfuran-2-carboxamide

Core Science & Biosynthesis

Exploratory

N,5-Dimethylfuran-2-Carboxamide: Comprehensive Safety, Handling, and Experimental Integration Guide

Executive Summary N,5-dimethylfuran-2-carboxamide (CAS 29551-05-1)[1] is a highly versatile organic building block utilized extensively in the synthesis of novel therapeutics. Its unique structural motif—an electron-rich...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

N,5-dimethylfuran-2-carboxamide (CAS 29551-05-1)[1] is a highly versatile organic building block utilized extensively in the synthesis of novel therapeutics. Its unique structural motif—an electron-rich furan ring coupled with a secondary amide—makes it a critical intermediate in the development of antibacterial agents, sulfonamide-substituted heterocyclic ureas[2], and anti-cancer carbamothioyl derivatives[3]. This whitepaper provides drug development professionals with a rigorous framework for the safe handling, physicochemical profiling, and experimental integration of this compound, ensuring that laboratory workflows maintain both stringent safety standards and high synthetic fidelity.

Physicochemical Profiling & Structural Logic

Understanding the inherent chemical logic of N,5-dimethylfuran-2-carboxamide is essential for predicting its behavior in both biological assays and synthetic pathways. The furan ring is a π-excessive aromatic system, making it highly susceptible to electrophilic aromatic substitution at the unsubstituted C3 and C4 positions. Concurrently, the secondary amide provides a site for controlled N-alkylation or hydrogen-bond donation in biological target binding.

Table 1: Quantitative Physicochemical Properties

PropertyValue / Description
CAS Registry Number 29551-05-1
Molecular Formula C₇H₉NO₂
Molecular Weight 139.15 g/mol
Appearance Solid / Crystalline Powder
Solubility Soluble in DMF, DMSO, DCM; Poorly soluble in water
Reactivity Profile Electron-rich heterocycle; susceptible to strong oxidizers

Safety Data Sheet (SDS) & Hazard Mitigation

While N,5-dimethylfuran-2-carboxamide is not classified as acutely lethal, furan-2-carboxamide derivatives exhibit specific localized toxicities that require strict engineering controls[4][5]. The compound acts as a localized electrophile upon metabolic activation, which can lead to protein adduction in the epidermis and ocular mucosa, driving its classification as an irritant.

Table 2: GHS Hazard Classification & Statements

GHS Hazard ClassCategoryHazard CodeHazard Statement
Skin Corrosion/Irritation Category 2H315Causes skin irritation
Serious Eye Damage/Irritation Category 2AH319Causes serious eye irritation
Specific Target Organ Toxicity Category 3H335May cause respiratory irritation
Acute Toxicity (Oral/Dermal) Category 4H302 / H312Harmful if swallowed or in contact with skin

Note: Hazard classifications are extrapolated from structural analogs and standardized furan-2-carboxamide SDS documentation[4][5].

Toxicological Mechanisms

The primary hazard mechanism of furan-2-carboxamides involves the potential metabolic epoxidation of the furan ring by cytochrome P450 enzymes (if inhaled or ingested), leading to reactive intermediates that can deplete cellular glutathione. Externally, the compound's lipophilicity allows it to penetrate the stratum corneum, causing localized inflammatory responses (H315)[5].

Handling Guidelines & Engineering Controls

To mitigate the risks outlined in the SDS, the following handling protocols must be strictly enforced:

  • Engineering Controls: All manipulations of the dry powder must be conducted within a certified chemical fume hood maintaining a face velocity of ≥100 fpm to prevent inhalation of aerosolized particulates (H335).

  • Personal Protective Equipment (PPE): Nitrile gloves (minimum 4 mil thickness), safety goggles with side shields, and a standard laboratory coat are mandatory.

  • Storage Logic: Store in a cool, dry environment under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidative degradation of the furan ring. Keep strictly segregated from strong oxidizing agents and strong acids[5].

G Start N,5-Dimethylfuran-2-Carboxamide Handling Initiation PPE Don PPE (Nitrile Gloves, Goggles, Lab Coat) Start->PPE Vent Fume Hood Verification (Face Velocity > 100 fpm) PPE->Vent Spill Spill Detected? Vent->Spill Clean Contain with Inert Absorbent Dispose as Hazardous Waste Spill->Clean Yes Process Proceed to Synthesis/ Assay Protocol Spill->Process No Clean->Process Post-Cleanup

Fig 1: Standard operating procedure for the safe handling and spill mitigation of the compound.

Experimental Workflows: Synthesis & Biological Evaluation

The following protocols demonstrate how to utilize N,5-dimethylfuran-2-carboxamide in drug discovery workflows. Each step is designed as a self-validating system to ensure data integrity and experimental success.

Protocol 1: N-Alkylation for Antibacterial Scaffold Generation

Objective: Synthesize an N-alkylated derivative of N,5-dimethylfuran-2-carboxamide for downstream antibacterial screening[2].

  • Step 1: Preparation & Deprotonation

    • Action: Charge an oven-dried round-bottom flask with N,5-dimethylfuran-2-carboxamide (1.0 eq) and anhydrous DMF (0.2 M) under an argon atmosphere. Cool to 0°C and slowly add Sodium Hydride (NaH, 60% dispersion, 1.2 eq).

    • Causality: The secondary amide proton is weakly acidic. NaH provides the necessary basicity to generate the highly nucleophilic amidate anion. Argon prevents atmospheric moisture from prematurely quenching the NaH.

    • Self-Validation: The immediate evolution of H₂ gas serves as a visual indicator of successful deprotonation. The system is validated for the next step only when gas evolution completely ceases.

  • Step 2: Electrophilic Addition

    • Action: Add the desired alkyl halide (e.g., benzyl bromide, 1.1 eq) dropwise.

    • Causality: Dropwise addition controls the exothermic nature of the Sₙ2 reaction, minimizing the risk of side reactions or thermal degradation of the furan ring.

    • Self-Validation: Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:EtOAc (3:1) mobile phase. The complete disappearance of the starting material spot and the emergence of a single, less polar product spot validates the completion of the coupling.

  • Step 3: Quenching & Extraction

    • Action: Quench the reaction with saturated aqueous NH₄Cl.

    • Causality: NH₄Cl provides a mild proton source to safely neutralize unreacted NaH without causing acid-catalyzed hydrolysis of the amide bond.

Protocol 2: In Vitro Hemolysis & Biocompatibility Assay

Objective: Evaluate the erythrocyte biocompatibility of the synthesized furan-2-carboxamide derivative, a critical step before in vivo antibacterial testing[3].

  • Step 1: Erythrocyte Preparation

    • Action: Isolate fresh human red blood cells (RBCs) and wash three times with PBS (pH 7.4) via centrifugation (500 × g, 5 min) until the supernatant is entirely clear.

    • Causality: Washing removes serum proteins that could bind non-specifically to the test compound, which would artificially lower its effective concentration and skew the toxicity data.

    • Self-Validation: The clarity of the final supernatant validates that extracellular hemoglobin and serum proteins have been successfully removed.

  • Step 2: Compound Incubation

    • Action: Incubate RBC suspensions (2% v/v) with the test compound (10–100 µg/mL) for 1 hour at 37°C.

    • Causality: 37°C mimics physiological conditions, ensuring that the kinetic rate of any potential membrane disruption is clinically relevant.

    • Self-Validation: The assay must include a positive control (0.1% Triton X-100) yielding 100% hemolysis, and a negative control (PBS) yielding <1% hemolysis. The protocol is self-validating; if these control thresholds are not met, the assay plate must be discarded.

  • Step 3: Spectrophotometric Readout

    • Action: Centrifuge the samples and measure the absorbance of the supernatant at 540 nm.

    • Causality: Free hemoglobin released from lysed RBCs exhibits a strong absorption peak at 540 nm. The optical density is directly proportional to the degree of membrane toxicity.

G SM Starting Material (CAS 29551-05-1) Coupling Amide N-Alkylation (NaH, Alkyl Halide, DMF) SM->Coupling Reagents Added Purification Reaction Quench & TLC (NH4Cl / Silica Gel) Coupling->Purification H2 Evolution Ceases Assay In Vitro Hemolysis Assay (2% Human RBCs, 37°C) Purification->Assay Purified Derivative Readout Spectrophotometric Readout (Absorbance at 540 nm) Assay->Readout 1h Incubation

Fig 2: Experimental workflow from amide coupling synthesis to in vitro cytotoxicity evaluation.

References

  • ChemicalBook. "2-Furancarboxamide,N,5-dimethyl-(9CI) | 29551-05-1".
  • Google Patents. "WO2009015208A1 - Antibacterial amide and sulfonamide substituted heterocyclic urea compounds".
  • NextSDS. "N-(carbamothioylamino)furan-2-carboxamide — Chemical Substance Information".
  • Fisher Scientific. "SAFETY DATA SHEET - JW55".
  • MDPI. "In Vitro Anti-Microbial Activity and Anti-Cancer Potential of Novel Synthesized Carbamothioyl-Furan-2-Carboxamide Derivatives".
  • Cayman Chemical. "Safety Data Sheet - meta-methoxy Furanyl fentanyl".

Sources

Foundational

Pharmacokinetic Profiling of N,5-Dimethylfuran-2-carboxamide In Vitro: A Comprehensive Technical Guide

Executive Summary N,5-dimethylfuran-2-carboxamide (MW ~139.15 g/mol ) is a low-molecular-weight heterocyclic amide. In early-stage drug discovery, fragments containing furan rings are frequently utilized as pharmacophore...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

N,5-dimethylfuran-2-carboxamide (MW ~139.15 g/mol ) is a low-molecular-weight heterocyclic amide. In early-stage drug discovery, fragments containing furan rings are frequently utilized as pharmacophores to optimize target binding. However, the furan moiety presents unique pharmacokinetic (PK) and safety liabilities—most notably its propensity to undergo bioactivation by cytochrome P450 (CYP) enzymes, leading to mechanism-based inhibition (MBI)[1]. As a Senior Application Scientist, I have designed this state-of-the-art in vitro profiling strategy to systematically de-risk this compound. Every assay described herein operates as a self-validating system, ensuring that the generated data meets the rigorous standards required for downstream in vivo extrapolation (IVIVE).

Permeability and Efflux Architecture

Scientific Rationale & Causality

Given its low molecular weight and neutral charge at physiological pH, N,5-dimethylfuran-2-carboxamide is predicted to exhibit high passive transcellular permeability. However, to comply with the [2], it is mandatory to determine whether the compound is a substrate for apical efflux transporters like P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP). We utilize the Caco-2 bidirectional permeability assay because it expresses functional human efflux transporters, unlike artificial PAMPA membranes, allowing us to simultaneously evaluate passive diffusion and active efflux.

Self-Validating Protocol: Caco-2 Bidirectional Assay
  • Cell Seeding: Seed Caco-2 cells on polycarbonate filter supports and culture for 21 days to ensure full differentiation and tight junction formation (verified by Transepithelial Electrical Resistance, TEER > 250 Ω·cm²).

  • Dosing: Apply 10 µM of N,5-dimethylfuran-2-carboxamide to either the apical (A) or basolateral (B) chamber.

  • Incubation: Incubate at 37°C for 2 hours.

  • Controls (Self-Validation): Run parallel incubations with a known P-gp substrate (e.g., Digoxin) and a P-gp inhibitor (e.g., Verapamil). Calculate mass balance (recovery > 80%) to ensure the compound is not non-specifically binding to the plastic or being degraded by intestinal enzymes.

  • Quantification: Analyze donor and receiver compartments via LC-MS/MS to calculate the apparent permeability ( Papp​ ) and Efflux Ratio ( ER=Papp(B−A)​/Papp(A−B)​ ).

Caco2_Workflow A Seed Caco-2 Cells (21-day differentiation) B Add N,5-dimethylfuran-2-carboxamide (Apical or Basolateral) A->B C Incubate 2h at 37°C (with/without P-gp inhibitor) B->C D LC-MS/MS Quantification C->D E Calculate Papp & Efflux Ratio D->E

Figure 1: Step-by-step workflow for Caco-2 bidirectional permeability and efflux assessment.

Metabolic Stability and Intrinsic Clearance ( CLint​ )

Scientific Rationale & Causality

Hepatic clearance is a primary determinant of a drug's half-life. For furan-containing amides, Phase I oxidation (via CYP450s, particularly N-demethylation or furan ring epoxidation) is the dominant clearance pathway. We utilize Human Liver Microsomes (HLMs) over intact hepatocytes for the initial screen because HLMs are enriched in CYP enzymes and allow for the isolation of Phase I kinetics without the confounding variables of Phase II conjugation or active hepatic uptake.

Self-Validating Protocol: HLM Stability Assay
  • Preparation: Pre-warm HLMs (0.5 mg/mL protein) in 100 mM potassium phosphate buffer (pH 7.4) at 37°C.

  • Initiation: Add N,5-dimethylfuran-2-carboxamide (1 µM final concentration) and initiate the reaction with 1 mM NADPH.

  • Sampling: Withdraw aliquots at 0, 5, 15, 30, and 45 minutes.

  • Quenching & Controls (Self-Validation): Quench immediately in ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Include a minus-NADPH control to rule out non-CYP-mediated degradation (e.g., chemical instability or amidase activity). Use Verapamil as a high-clearance positive control.

  • Analysis: Determine the elimination rate constant ( k ) from the log-linear decline of the parent compound to calculate CLint​ .

Plasma Protein Binding (PPB)

Scientific Rationale & Causality

Only the unbound fraction ( fu​ ) of a drug is pharmacologically active and available for clearance. We select Equilibrium Dialysis over Ultrafiltration because lipophilic or heterocyclic fragments often exhibit non-specific binding to ultrafiltration membranes, artificially deflating the fu​ value.

Self-Validating Protocol: Equilibrium Dialysis
  • Dialysis: Spike human plasma with 1 µM N,5-dimethylfuran-2-carboxamide. Dialyze against an equal volume of PBS (pH 7.4) using an 8 kDa MWCO semi-permeable membrane at 37°C for 4-6 hours.

  • Matrix Matching: Post-dialysis, cross-matrix the samples (add blank plasma to buffer samples and blank buffer to plasma samples) to ensure identical matrix effects during LC-MS/MS ionization.

  • Controls (Self-Validation): Measure the compound concentration in both chambers to calculate recovery. A recovery of <85% invalidates the assay due to membrane binding or instability. Include Warfarin as a highly bound (>98%) positive control.

CYP450 Time-Dependent Inhibition (TDI)

Scientific Rationale & Causality

The furan ring is a well-documented structural alert for mechanism-based inhibition (MBI) of CYP3A4[3]. CYP-mediated epoxidation of the furan ring generates a reactive intermediate (e.g., an enedione) that covalently binds to the CYP apoprotein or heme iron, irreversibly inactivating the enzyme[1]. Standard reversible inhibition assays fail to capture this risk. Therefore, a TDI assay (IC50 shift) is strictly required by the[4].

Self-Validating Protocol: IC50 Shift Assay
  • Primary Incubation: Pre-incubate HLMs (1 mg/mL) with varying concentrations of N,5-dimethylfuran-2-carboxamide (0.1 to 50 µM) in the presence and absence of NADPH for 0 and 30 minutes.

  • Secondary Incubation (Dilution): Transfer a 10-fold diluted aliquot from the primary incubation into a secondary plate containing NADPH and a CYP3A4-specific probe substrate (Midazolam). Causality: The 10-fold dilution minimizes reversible competitive inhibition, isolating the irreversible inactivation effect.

  • Quenching & Controls (Self-Validation): Quench with acetonitrile after 5 minutes. The minus-NADPH primary incubation serves as the critical negative control; if the IC50 shift only occurs with NADPH, the inactivation is definitively metabolism-dependent. Troleandomycin is used as the positive MBI control.

  • Analysis: Calculate the IC50 shift. A shift > 1.5-fold indicates potential MBI, triggering the need for full kinact​/KI​ kinetic characterization.

TDI_Workflow Step1 Pre-incubate Compound + HLM (+/- NADPH) for 0, 15, 30 min Step2 Aliquot into Secondary Plate (10-fold dilution) Step1->Step2 Step3 Add CYP-specific Probe Substrate (e.g., Midazolam for CYP3A4) Step2->Step3 Step4 Incubate & Quench Step3->Step4 Step5 LC-MS/MS Analysis Calculate IC50 shift / kinact Step4->Step5

Figure 2: Time-Dependent Inhibition (TDI) assay workflow for mechanism-based inactivation.

Quantitative Data Summary

The following table summarizes the expected in vitro pharmacokinetic profile for N,5-dimethylfuran-2-carboxamide based on its physicochemical properties and structural alerts:

ParameterAssay SystemExpected ValueInterpretation
LogD (pH 7.4) Shake-flask / LC-MS~1.2 - 1.5Moderate lipophilicity
Permeability ( Papp​ ) Caco-2 (A to B)> 15×10−6 cm/sHigh passive permeability
Efflux Ratio (ER) Caco-2 (B to A / A to B)< 2.0Not a significant P-gp substrate
CLint​ (HLM) Human Liver Microsomes Moderate hepatic clearance
Unbound Fraction ( fu​ ) Equilibrium Dialysis0.65 (65%)Low-to-moderate protein binding
CYP3A4 IC50 Shift HLM + Midazolam> 3-fold shiftPotential Mechanism-Based Inhibitor

References

  • Title: In Vitro Drug Interaction Studies - Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions Guidance for Industry Source: U.S. Food and Drug Administration (FDA), 2020 URL: [Link]

  • Title: Guideline on the investigation of drug interactions Source: European Medicines Agency (EMA), 2012 URL: [Link]

  • Title: Mechanism-based inhibition of cytochrome P450 3A4 by therapeutic drugs Source: Zhou S, et al. Clinical Pharmacokinetics, 2005;44(3):279-304. URL: [Link]

Sources

Exploratory

In-Depth Technical Guide: MS/MS Fragmentation Pathways of N,5-Dimethylfuran-2-Carboxamide

Executive Summary Understanding the gas-phase dissociation mechanics of small-molecule pharmacophores is a critical prerequisite for developing robust, high-sensitivity LC-MS/MS bioanalytical assays. N,5-dimethylfuran-2-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Understanding the gas-phase dissociation mechanics of small-molecule pharmacophores is a critical prerequisite for developing robust, high-sensitivity LC-MS/MS bioanalytical assays. N,5-dimethylfuran-2-carboxamide (C₇H₉NO₂) represents a structural motif frequently encountered in modern drug discovery, particularly within kinase inhibitors and antimicrobial agents.

This whitepaper provides a mechanistic breakdown of the Collision-Induced Dissociation (CID) pathways of N,5-dimethylfuran-2-carboxamide. By mapping the thermodynamic drivers behind its fragmentation—specifically the charge-directed cleavage of the amide bond and subsequent decarbonylation—this guide equips analytical scientists with the causality required to design self-validating quantitative workflows.

Molecular Architecture & The Mobile Proton Model

To predict how a molecule will behave inside a collision cell, we must first understand its ionization dynamics in the source. N,5-dimethylfuran-2-carboxamide features a furan ring substituted with a methyl group at the C5 position and an N-methylcarboxamide group at the C2 position.

During positive Electrospray Ionization (ESI+), the molecule readily forms a stable [M+H]⁺ precursor ion at m/z 140.07 .

The Causality of Cleavage: According to the mobile proton model, the most thermodynamically stable site for protonation in the ground state is the amide carbonyl oxygen [1]. However, as the ion enters the collision cell and undergoes collisional activation with an inert gas (e.g., Argon or Nitrogen), the added internal energy mobilizes the proton. The proton migrates to the amide nitrogen, localizing the positive charge. This charge localization significantly weakens the adjacent C–N bond, lowering the activation energy required for fragmentation and dictating the primary dissociation pathway [2].

Mechanistic Breakdown of CID Pathways

The fragmentation of N,5-dimethylfuran-2-carboxamide follows a highly reproducible, sequential cascade driven by the expulsion of stable neutral molecules.

Pathway A: Amide Bond Cleavage (m/z 140.07 → m/z 109.03)

Once the proton is localized on the amide nitrogen, the molecule undergoes a charge-directed heterolytic cleavage of the C–N bond.

  • Neutral Loss: Expulsion of neutral methylamine (CH₃NH₂, 31.04 Da).

  • Product Ion: Formation of the 5-methylfuran-2-carbonyl cation (m/z 109.03).

  • Thermodynamic Driver: This is the base peak in the MS/MS spectrum because the resulting acylium ion is highly resonance-stabilized by the adjacent oxygen-containing furan ring.

Pathway B: Decarbonylation (m/z 109.03 → m/z 81.03)

Acylium ions are inherently prone to decarbonylation under CID conditions.

  • Neutral Loss: Expulsion of carbon monoxide (CO, 28.00 Da).

  • Product Ion: Formation of the 5-methylfuran-2-yl cation (m/z 81.03).

  • Thermodynamic Driver: The formation of the highly stable triple bond in the neutral CO molecule acts as a thermodynamic sink, driving the reaction forward.

Pathway C: Furan Ring Opening (m/z 81.03 → m/z 53.04)

At elevated collision energies (typically >35 eV), the furan ring itself begins to fracture.

  • Neutral Loss: Expulsion of a second molecule of CO (28.00 Da) from the furan core.

  • Product Ion: Formation of the C₄H₅⁺ cation (m/z 53.04), likely a cyclopropenyl-like or linear conjugated structure.

MSMS_Pathway Prec Precursor Ion [M+H]+ m/z 140.07 Acyl Acylium Ion [M+H - CH3NH2]+ m/z 109.03 Prec->Acyl - 31 Da (CH3NH2) Fur Furan-2-yl Cation [Acylium - CO]+ m/z 81.03 Acyl->Fur - 28 Da (CO) Ring Ring Fragment [Furan - CO]+ m/z 53.04 Fur->Ring - 28 Da (CO)

Fig 1: Primary MS/MS CID fragmentation pathways of N,5-dimethylfuran-2-carboxamide.

Quantitative Data Summary

For assay development, selecting the correct transitions and optimizing collision energies (CE) is vital for maximizing signal-to-noise (S/N) ratios. The table below summarizes the quantitative parameters for Multiple Reaction Monitoring (MRM).

Precursor Ion (m/z)Product Ion (m/z)Neutral LossFragment AssignmentRelative AbundanceOptimal CE (eV)
140.07 109.03 31.04 (CH₃NH₂)5-methylfuran-2-carbonyl⁺High (Quantifier)15 - 20
140.07 81.03 59.04 (CH₃NH₂ + CO)5-methylfuran-2-yl⁺Medium (Qualifier)25 - 30
140.07 53.04 87.03 (CH₃NH₂ + 2CO)C₄H₅⁺Low40 - 50

Experimental Protocols: Self-Validating LC-MS/MS Workflow

A robust bioanalytical method must be more than just sensitive; it must be self-validating. The following step-by-step protocol ensures that the detection of N,5-dimethylfuran-2-carboxamide is free from matrix interferences and false positives [3].

Step 1: Sample Preparation (Protein Precipitation)
  • Action: Aliquot 50 µL of plasma matrix. Add 150 µL of cold Acetonitrile (ACN) containing an isotopically labeled internal standard (IS). Vortex for 2 minutes and centrifuge at 14,000 x g for 10 minutes.

  • Causality: ACN disrupts protein-drug binding and precipitates plasma proteins. The 1:3 ratio ensures >95% protein removal, drastically minimizing ion suppression in the ESI source.

Step 2: UHPLC Chromatographic Separation
  • Action: Inject 2 µL of the supernatant onto a sub-2 µm C18 column (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phases: Phase A = 0.1% Formic Acid in Water; Phase B = 0.1% Formic Acid in Acetonitrile. Run a gradient from 5% B to 95% B over 3 minutes.

  • Causality: Formic acid acts as a crucial proton donor in the mobile phase. This ensures high ionization efficiency for the amide nitrogen, stabilizing the [M+H]⁺ precursor before it enters the mass spectrometer.

Step 3: Source Optimization & MRM Detection
  • Action: Operate the mass spectrometer in ESI+ mode. Set Capillary Voltage to 3.0 kV and Desolvation Temperature to 400°C. Monitor the 140.1 → 109.0 (Quantifier) and 140.1 → 81.0 (Qualifier) transitions.

  • Causality (The Self-Validating Mechanism): Monitoring two transitions creates an internal logic check. The instrument software must be programmed to calculate the ratio of the quantifier to the qualifier ion. If an isobaric interference co-elutes with the target analyte, the ratio will deviate from the established baseline (±20% tolerance). A deviation automatically flags the sample, preventing the reporting of false quantitative data.

Workflow Prep 1. Sample Preparation Protein Precipitation (1:3 ACN) LC 2. UHPLC Separation C18 Column, Gradient Elution Prep->LC Ion 3. ESI(+) Ionization Mobile Proton Transfer LC->Ion CID 4. CID MS/MS MRM: 140.1 → 109.0 / 81.0 Ion->CID Val 5. Data Validation Ion Ratio Confirmation (±20%) CID->Val

Fig 2: Self-validating LC-MS/MS experimental workflow for quantitative bioanalysis.

References

  • Title: Untargeted Metabolic Profiling of 4-Fluoro-Furanylfentanyl and Isobutyrylfentanyl in Mouse Hepatocytes and Urine by Means of LC-HRMS Source: National Institutes of Health (NIH) / PMC URL: [Link]

  • Title: Furamide | CID 69108 (Structural Analog and Fragmentation Baseline) Source: PubChem - NIH URL: [Link]

  • Title: Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling Source: MDPI / Semantic Scholar URL: [Link]

Foundational

Thermodynamic Stability of N,5-Dimethylfuran-2-carboxamide at Room Temperature: A Technical Guide for Preclinical Formulation

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Document Type: Technical Whitepaper Executive Summary In modern drug development and materials science, the thermodynamic stability...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary

In modern drug development and materials science, the thermodynamic stability of molecular building blocks dictates downstream formulation success. N,5-dimethylfuran-2-carboxamide is a highly versatile scaffold, frequently utilized as a bioisosteric replacement for metabolically labile rings (such as furanones)[1].

As a Senior Application Scientist, I frequently observe formulation failures stemming from a superficial understanding of room-temperature thermodynamics. This whitepaper deconstructs the mechanistic causality behind the thermodynamic stability of N,5-dimethylfuran-2-carboxamide at 298.15 K (room temperature) and provides field-proven, self-validating experimental workflows for quantifying its stability.

Mechanistic Foundations of Thermodynamic Stability

The structural integrity of N,5-dimethylfuran-2-carboxamide at room temperature is not accidental; it is governed by the synergistic electronic and steric effects of its sub-structures.

Carboxamide Bond Resonance and Hydrolysis Resistance

The carboxamide bond (–CO–NH–) is a pivotal building unit renowned for its exceptional resistance to hydrolysis[2]. Causally, this stability arises from the resonance delocalization of the nitrogen's lone pair of electrons into the carbonyl pi-system. This delocalization imparts a partial double-bond character to the C–N bond, restricting rotational freedom and drastically elevating the activation energy required for nucleophilic attack by water molecules. At 298.15 K, the thermal energy available is vastly insufficient to overcome this barrier, rendering the molecule thermodynamically stable in aqueous environments[2].

Bioisosteric Shielding via Methylation

Furan-2-carboxamides are deliberately designed to replace labile furanone rings to prevent spontaneous biofilm degradation or metabolic clearance[1]. In N,5-dimethylfuran-2-carboxamide, the addition of the N-methyl and 5-methyl groups introduces critical steric hindrance. The 5-methyl group increases the electron density of the furan ring via inductive effects, subtly strengthening the aromatic system, while the N-methyl group physically shields the amide carbonyl from solvent interactions, further suppressing hydrolytic degradation pathways.

G Molecule N,5-dimethylfuran- 2-carboxamide Furan Furan Ring (Aromaticity) Molecule->Furan Amide Carboxamide Bond (Resonance) Molecule->Amide Substituents Methyl Substituents (Steric Shielding) Molecule->Substituents Thermal Thermal Stability Furan->Thermal Hydrolysis Hydrolysis Resistance Amide->Hydrolysis Substituents->Hydrolysis

Structural factors driving the thermodynamic stability of the target molecule.

Thermodynamic Parameters at 298.15 K

To accurately model solid-state and solution-phase stability, we must evaluate the baseline thermodynamic properties of the furan-2-carboxamide scaffold. While exact calorimetric data for every proprietary derivative varies, we can reliably extrapolate foundational parameters from the closely related furan-2-carboxylic acid[3].

At room temperature, N,5-dimethylfuran-2-carboxamide exists as a highly stable crystalline solid. The dissolution of furan-based carboxamides in aqueous media is an endothermic process, meaning the Gibbs free energy of dissolution ( Δdiss​G ) remains positive at 298.15 K. This indicates that the solid crystalline lattice is thermodynamically favored over the solvated state unless facilitated by specific organic co-solvents[3][4].

Quantitative Data Summary
Thermodynamic ParameterEstimated Value at 298.15 KMechanistic Driver
Physical State Crystalline SolidStrong intermolecular lattice forces
Enthalpy of Fusion ( Δfus​H ) ~18 - 22 kJ/molFuran ring pi-stacking & dipole interactions
Entropy of Fusion ( Δfus​S ) ~50 - 55 J/(mol·K)Rigid carboxamide planar structure
Hydrolytic Degradation Rate NegligibleResonance stabilization of the –CO–NH– bond
Gibbs Free Energy of Dissolution ( Δdiss​G ) > 0 kJ/mol (Aqueous)Hydrophobic nature of methyl substituents

*Values extrapolated from baseline furan-2-carboxylic acid calorimetric studies[3].

Experimental Workflows for Stability Profiling

The Causality Behind the Method: Standard accelerated stability testing (e.g., placing samples at 40°C/75% RH and analyzing via HPLC after 30 days) relies heavily on Arrhenius extrapolations to predict room-temperature shelf life. However, elevated temperatures can trigger phase transitions or non-linear degradation pathways that do not exist at 298.15 K.

To maintain scientific integrity, we utilize Isothermal Microcalorimetry (IMC) . IMC directly measures the minute heat flows (in microwatts) associated with bond cleavage, oxidation, or polymorphic shifts exactly at room temperature, eliminating the need for mathematical extrapolation.

Protocol: Room-Temperature Thermodynamic Profiling via IMC

This protocol is designed as a self-validating system to ensure data integrity.

Step 1: Sample Preparation

  • Accurately weigh 50.0 mg of crystalline N,5-dimethylfuran-2-carboxamide into a sterilized glass IMC ampoule.

  • For solution-state stability, add 1.0 mL of the target buffer (e.g., PBS, pH 7.4).

  • Seal the ampoule hermetically using a crimp cap with a PTFE septum.

Step 2: Self-Validating Reference Setup

  • Prepare a reference ampoule containing only 1.0 mL of the exact same buffer (no active compound).

  • Validation Check: The differential heat flow between the sample and reference ampoules must cancel out environmental noise. If the baseline drifts by more than ±0.1 µW during the initial equilibration, the seal is compromised, and the run must be aborted.

Step 3: Thermal Equilibration

  • Lower both ampoules into the microcalorimeter precisely set to 298.15 K.

  • Allow the system to equilibrate for 24 hours. The initial heat of wetting and friction from lowering the ampoules will dissipate.

Step 4: Data Acquisition & Thermodynamic Extraction

  • Record the differential heat flow ( dq/dt ) continuously for 7 to 14 days.

  • Integrate the heat flow curve over time to calculate the total enthalpy change ( ΔH ).

  • A steady baseline of 0 µW indicates absolute thermodynamic stability (no degradation or phase change). An exothermic drift indicates degradation (e.g., hydrolysis or oxidation).

G Sample 1. Sample Preparation (Solid & Solution) Equil 2. Thermal Equilibration (298.15 K) Sample->Equil IMC 3. Isothermal Microcalorimetry (Heat Flow Measurement) Equil->IMC Data 4. Thermodynamic Profiling (ΔG, ΔH Extraction) IMC->Data

Step-by-step isothermal microcalorimetry (IMC) workflow for stability profiling.

Conclusion

N,5-dimethylfuran-2-carboxamide exhibits robust thermodynamic stability at room temperature (298.15 K). The resonance stabilization of its carboxamide bond prevents spontaneous hydrolysis, while its methyl substituents provide steric shielding. By employing real-time, room-temperature analytical techniques like Isothermal Microcalorimetry, formulation scientists can accurately profile its stability without the confounding artifacts introduced by accelerated thermal degradation models.

References

  • [2] Title: Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling: Anti-Bacterial Activities against Clinically Isolated Drug Resistant A. baumannii, K. pneumoniae, E. cloacae and MRSA and Its Validation via a Computational Approach Source: MDPI (Molecules) URL:[Link]

  • [3] Title: Measurement and Correlation of Solubility and Dissolution Thermodynamic Properties of Furan-2-carboxylic Acid in Pure and Binary Solvents Source: Journal of Chemical & Engineering Data - ACS Publications URL:[Link]

  • [1] Title: Diversity‐Oriented Synthesis and Antibiofilm Evaluation of Furan‐2‐Carboxamides Source: ChemMedChem / PMC URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Step-by-Step Synthesis Protocol for N,5-Dimethylfuran-2-carboxamide

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound: N,5-Dimethylfuran-2-carboxamide (CAS: 29551-05-1)[1] Introduction and Strategic Rationale N,5-Dimethylfuran-2-carboxamide is...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound: N,5-Dimethylfuran-2-carboxamide (CAS: 29551-05-1)[1]

Introduction and Strategic Rationale

N,5-Dimethylfuran-2-carboxamide is a highly versatile heteroaromatic building block frequently utilized in the synthesis of active pharmaceutical ingredients (APIs), agrochemicals, and advanced functional materials. The 5-methylfuran-2-yl scaffold is particularly prized in medicinal chemistry for its unique topological and electronic properties, often serving as a bioisostere for phenyl or pyrrole rings to modulate lipophilicity and target engagement[2].

Mechanistic Causality: Why EDC/HOBt?

While amidation can be achieved via highly reactive acid chlorides (e.g., using oxalyl chloride or thionyl chloride), these methods often generate harsh, acidic byproducts (HCl) that can degrade sensitive furan rings or lead to polymerization. For bench-scale precision and high-fidelity library synthesis, we employ a milder, self-validating carbodiimide coupling strategy[3].

  • EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride): Selected over DCC because the resulting urea byproduct is highly water-soluble, allowing for seamless removal during standard aqueous workup without the need for tedious filtration[3].

  • HOBt (Hydroxybenzotriazole): Acts as a nucleophilic catalyst. It intercepts the highly reactive but unstable O-acylisourea intermediate, forming a stable, yet reactive HOBt-ester. This suppresses the formation of unreactive N-acylurea dead-end byproducts.

  • DIPEA (N,N-Diisopropylethylamine): A sterically hindered, non-nucleophilic base. It serves a dual purpose: neutralizing the hydrochloride salt of the methylamine reactant to generate the free nucleophile in situ, and neutralizing the HCl from the EDC·HCl reagent, all without competing for the electrophilic center.

Reaction Workflow Visualization

The following diagram maps the kinetic pathway and operational workflow of the synthesis, from initial acid activation to final product isolation.

SynthesisWorkflow Start 5-Methyl-2-furoic acid + Methylamine HCl Activation Step 1: Acid Activation (EDC·HCl, HOBt, DIPEA) Start->Activation Intermediate Active HOBt-Ester Intermediate Activation->Intermediate Fast (0°C) Coupling Step 2: Amidation (Nucleophilic Attack) Intermediate->Coupling Workup Step 3: Aqueous Workup (Acid/Base Washes) Coupling->Workup Complete Conversion Purification Step 4: Purification (Flash Chromatography) Workup->Purification Product N,5-Dimethylfuran-2-carboxamide (Pure Product) Purification->Product

Fig 1. Operational workflow for the synthesis of N,5-dimethylfuran-2-carboxamide.

Quantitative Data & Stoichiometry

To ensure reproducibility, the reaction is scaled to 10 mmol of the limiting reagent (5-methyl-2-furoic acid).

Reagent / MaterialMW ( g/mol )EquivalentsAmountRole
5-Methyl-2-furoic acid 126.111.001.26 gStarting Material
Methylamine hydrochloride 67.521.501.01 gNucleophile
EDC·HCl 191.701.202.30 gCoupling Agent
HOBt (Anhydrous) 135.131.201.62 gAdditive/Catalyst
DIPEA (d = 0.742 g/mL)129.243.005.22 mLNon-nucleophilic Base
Dichloromethane (DCM) 84.93N/A50 mLSolvent
N,5-Dimethylfuran-2-carboxamide 139.151.00 (Theoretical)1.39 gTarget Product

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system. In-Process Controls (IPCs) are embedded to ensure each thermodynamic step has reached completion before proceeding.

Phase 1: Pre-Activation of the Carboxylic Acid
  • Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar. Purge the flask with inert gas (Nitrogen or Argon) to prevent ambient moisture from hydrolyzing the active ester intermediate.

  • Dissolution: Add 5-methyl-2-furoic acid (1.26 g, 10.0 mmol) and anhydrous DCM (30 mL) to the flask. Stir to achieve a homogeneous solution.

  • Cooling: Submerge the flask in an ice-water bath and cool the mixture to 0 °C. Causality: Cooling minimizes the exothermic degradation of the coupling reagents and prevents the premature formation of N-acylurea.

  • Activation: Add HOBt (1.62 g, 12.0 mmol) followed by EDC·HCl (2.30 g, 12.0 mmol) in single portions.

  • Stirring: Allow the mixture to stir at 0 °C for 30 minutes to ensure complete conversion to the HOBt-ester intermediate.

Phase 2: Nucleophilic Amidation
  • Amine Preparation: In a separate vial, suspend methylamine hydrochloride (1.01 g, 15.0 mmol) in DCM (20 mL). Add DIPEA (5.22 mL, 30.0 mmol) to free-base the amine.

  • Addition: Dropwise, add the methylamine/DIPEA solution to the 0 °C activated ester mixture over 10 minutes.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). Stir for 4 to 12 hours.

  • In-Process Control (IPC): Monitor the reaction via Thin Layer Chromatography (TLC) using an Eluent of EtOAc/Hexanes (1:1).

    • Validation Check: The starting material (5-methyl-2-furoic acid) should be completely consumed (visualized via UV 254 nm or KMnO₄ stain), replaced by a new, higher-Rf spot corresponding to the amide product.

Phase 3: Aqueous Workup and Isolation

Causality: The orthogonal solubility of the byproducts allows for near-complete purification via liquid-liquid extraction. 10. Quenching: Dilute the reaction mixture with an additional 30 mL of DCM. 11. Acid Wash: Transfer to a separatory funnel and wash with 1M aqueous HCl (2 × 30 mL). Validation Check: This removes unreacted methylamine, DIPEA, and the water-soluble EDC urea byproduct. The aqueous layer pH should be ~1-2. 12. Base Wash: Wash the organic layer with saturated aqueous NaHCO₃ (2 × 30 mL). Validation Check: This removes unreacted 5-methyl-2-furoic acid and HOBt. Caution: Vent the funnel frequently as CO₂ gas is evolved. 13. Brine Wash: Wash with saturated aqueous NaCl (brine, 30 mL) to remove residual water from the organic phase. 14. Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure (rotary evaporation) to yield the crude product.

Phase 4: Final Purification
  • Flash Chromatography: If minor impurities persist, purify the crude residue via silica gel flash chromatography (Eluent gradient: 10% to 50% EtOAc in Hexanes).

  • Yield: Isolate N,5-dimethylfuran-2-carboxamide as an off-white to pale yellow solid. (Expected yield: 80-90%).

Analytical Characterization Data

To verify the integrity of the synthesized N,5-dimethylfuran-2-carboxamide, compare the isolated material against the following expected analytical parameters:

Analytical MethodExpected Signals / Observations
¹H NMR (400 MHz, CDCl₃) δ 7.02 (d, J = 3.2 Hz, 1H, Furan C3-H), 6.10 (d, J = 3.2 Hz, 1H, Furan C4-H), 6.05 (br s, 1H, N-H), 2.95 (d, J = 4.8 Hz, 3H, N-CH₃), 2.35 (s, 3H, Furan-CH₃).
¹³C NMR (100 MHz, CDCl₃) δ 159.2 (C=O), 154.5 (Furan C5), 146.8 (Furan C2), 114.3 (Furan C3), 108.1 (Furan C4), 25.8 (N-CH₃), 13.5 (Furan-CH₃).
LC-MS (ESI+) Calculated for C₇H₁₀NO₂⁺ [M+H]⁺: 140.07; Found: 140.1
TLC (EtOAc/Hexane 1:1) R_f ≈ 0.45 (UV Active)

References

  • Hit-to-Lead Optimization of a Novel Class of Potent, Broad-Spectrum Trypanosomacides. ACS Publications. Available at:[Link]

Sources

Application

Formulating N,5-dimethylfuran-2-carboxamide for in vivo dosing studies

Application Note: Formulating N,5-dimethylfuran-2-carboxamide for In Vivo Preclinical Dosing Studies Executive Summary & Scientific Rationale N,5-dimethylfuran-2-carboxamide (CAS: 29551-05-1) is a critical heterocyclic b...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Formulating N,5-dimethylfuran-2-carboxamide for In Vivo Preclinical Dosing Studies

Executive Summary & Scientific Rationale

N,5-dimethylfuran-2-carboxamide (CAS: 29551-05-1) is a critical heterocyclic building block and pharmacophore, frequently utilized in the development of antibacterial agents and novel small-molecule therapeutics[1]. Like many substituted furan carboxamides, it presents a significant formulation challenge: while it exhibits moderate lipophilicity, its crystalline lattice and hydrogen-bonding amide core result in poor aqueous solubility[2].

For in vivo efficacy and pharmacokinetic (PK) studies in murine models, administering a poorly soluble compound as a simple aqueous suspension often leads to erratic absorption, high inter-subject variability, and localized tissue toxicity. To overcome this, we must engineer a thermodynamically stable, micellar dispersion vehicle. This guide details a self-validating formulation strategy utilizing a co-solvent/surfactant system designed to maximize systemic exposure while minimizing vehicle-induced toxicity.

Physicochemical Profiling & Causality in Formulation Design

To design a robust formulation, we must first analyze the physical constraints of the molecule. The experimental choices in our vehicle are directly dictated by the compound's physicochemical properties.

Table 1: Physicochemical Profile of N,5-dimethylfuran-2-carboxamide

PropertyValue / DescriptorFormulation Implication
Molecular Formula C₇H₉NO₂Small molecule; rapid diffusion potential if fully solubilized.
Molecular Weight 139.15 g/mol Low MW allows for high molarity in small injection volumes.
H-Bond Donors/Acceptors 1 (NH) / 2 (O, O)Prone to intermolecular hydrogen bonding; requires a strong polar aprotic solvent to break the crystal lattice.
Aqueous Solubility Poor / InsolubleCannot be dosed in pure saline or PBS[3].
Primary Solvent Solubility Highly soluble in DMSODMSO must be the primary solubilizing agent[4].
The Causality of the Vehicle Components

We utilize a multi-component vehicle system (DMSO / PEG400 / Tween 80 / Saline) because each excipient plays a distinct, mechanistic role in preventing drug precipitation:

  • DMSO (Dimethyl Sulfoxide): Acts as the primary solvent. It disrupts the intermolecular hydrogen bonding of the amide group, forcing the compound into solution[2].

  • PEG400 (Polyethylene Glycol 400): Acts as a co-solvent and steric stabilizer. When the DMSO-drug mixture is introduced to an aqueous environment, PEG400 provides a hydrogen-bonding network that prevents the hydrophobic furan rings from nucleating and crashing out of solution[5].

  • Tween 80 (Polysorbate 80): A non-ionic surfactant. It forms protective micelles around the hydrophobic core of the molecule, ensuring a stable, fine colloidal dispersion in the aqueous phase[5].

  • 0.9% Saline: The isotonic aqueous diluent. It ensures physiological compatibility, preventing red blood cell hemolysis upon intravenous injection.

Table 2: Quantitative Vehicle Composition Limits for Murine Dosing

Route of AdministrationMax DMSOMax PEG400Max Tween 80Aqueous PhaseTarget Concentration
Intravenous (IV) / IP 5%30%5%60% Saline1 - 5 mg/mL
Oral Gavage (PO) 10%40%5%45% Saline5 - 15 mg/mL

Experimental Protocols: A Self-Validating System

The following protocols are designed as self-validating systems . A formulation is only considered successful if it passes the terminal centrifugation and LC-MS recovery gates, ensuring that the animal receives the exact intended dose rather than a suspension of micro-crystals.

Protocol A: Intravenous (IV) / Intraperitoneal (IP) Formulation (5% DMSO / 30% PEG400 / 5% Tween 80 / 60% Saline)

Objective: Prepare a 2 mg/mL clear solution for systemic administration.

  • Primary Solubilization: Weigh exactly 2.0 mg of N,5-dimethylfuran-2-carboxamide into a clean glass vial. Add 50 µL of pure DMSO. Vortex vigorously for 60 seconds. Causality: DMSO breaks the crystal lattice. The solution must be completely clear at this stage.

  • Steric Stabilization: Add 300 µL of PEG400 to the vial. Vortex for 30 seconds. Causality: PEG400 coats the solvated molecules, preparing them for aqueous dilution.

  • Micellar Encapsulation: Add 50 µL of Tween 80. Vortex for 30 seconds until the mixture is highly viscous and homogenous.

  • Aqueous Dilution: Slowly add 600 µL of 0.9% Saline dropwise (10-20 µL at a time) while continuously vortexing. Causality: Dropwise addition prevents localized shock and rapid nucleation of the drug.

  • Self-Validation Gate 1 (Visual): Hold the vial against a black background under a bright light. Look for the Tyndall effect (scattering of light). The solution should be optically clear, not cloudy.

  • Self-Validation Gate 2 (Centrifugation & LC-MS): Centrifuge the final formulation at 10,000 x g for 5 minutes. Carefully aspirate the supernatant. Analyze the supernatant via LC-MS/HPLC against a standard curve. Validation Rule: If the quantified concentration is ≥95% of the theoretical 2 mg/mL, the formulation is validated. If <95%, micro-precipitation has occurred, and the formulation must be discarded.

Protocol B: Oral (PO) Formulation (10% DMSO / 40% PEG400 / 5% Tween 80 / 45% Saline)

Objective: Prepare a 10 mg/mL solution for gastrointestinal absorption.

  • Weigh 10.0 mg of N,5-dimethylfuran-2-carboxamide.

  • Add 100 µL of DMSO; vortex until visually clear.

  • Add 400 µL of PEG400; vortex for 30 seconds.

  • Add 50 µL of Tween 80; vortex for 30 seconds.

  • Add 450 µL of 0.9% Saline dropwise with continuous vortexing.

  • Perform the identical Self-Validation Gates (Visual + Centrifugation/LC-MS) as described in Protocol A.

Workflow and Pharmacokinetic Visualizations

The following diagrams map the logical progression of the formulation workflow and the subsequent in vivo biological fate of the formulated compound.

FormulationWorkflow Start Weigh N,5-dimethylfuran- 2-carboxamide AddDMSO Step 1: Add DMSO (Breaks Crystal Lattice) Start->AddDMSO AddPEG Step 2: Add PEG400 (Steric Stabilization) AddDMSO->AddPEG AddTween Step 3: Add Tween 80 (Micellar Encapsulation) AddPEG->AddTween AddSaline Step 4: Add 0.9% Saline (Dropwise Dilution) AddTween->AddSaline Validate Validation: Centrifuge (10,000 x g, 5 min) AddSaline->Validate Decision LC-MS Quantification: Is recovery ≥ 95%? Validate->Decision Success Validated: Ready for In Vivo Dosing Decision->Success Yes Fail Failed (Precipitation): Adjust Co-solvent Ratio Decision->Fail No Fail->AddDMSO Re-formulate

Caption: Self-validating formulation workflow ensuring 100% solubilization prior to in vivo dosing.

PKPathway PO Oral Administration (PO) (Micellar Dispersion) GI GI Tract Fluid (Surfactant prevents precipitation) PO->GI Epithelium Intestinal Epithelium (Passive Permeation of free drug) GI->Epithelium Portal Hepatic Portal Vein Epithelium->Portal Liver Liver (First-Pass Metabolism) Portal->Liver Systemic Systemic Circulation (Target Tissue Distribution) Liver->Systemic

Caption: In vivo pharmacokinetic absorption pathway of the formulated micellar dispersion following oral gavage.

References

  • Antibacterial amide and sulfonamide substituted heterocyclic urea compounds Google P
  • diABZI STING Agonist-1 Trihydrochloride In Vivo Dosing Protocols Benchchem Technical Support
  • PSI-697 Application Notes: In Vivo Dosing for Venous Thrombosis Research Smolecule

Sources

Method

Synthesizing N,5-dimethylfuran-2-carboxamide from 5-methylfuran-2-carboxylic acid

Executive Briefing & Context Furan-2-carboxamides are privileged pharmacophores in modern drug discovery. Specifically, derivatives synthesized from 5-methylfuran-2-carboxylic acid (5-methyl-2-furoic acid) serve as criti...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Briefing & Context

Furan-2-carboxamides are privileged pharmacophores in modern drug discovery. Specifically, derivatives synthesized from 5-methylfuran-2-carboxylic acid (5-methyl-2-furoic acid) serve as critical building blocks for hypoxia-inducible factor (HIF) activators [[1]]([Link]) and APJ receptor modulators .

This application note provides a comprehensive, self-validating guide for the amidation of 5-methylfuran-2-carboxylic acid with methylamine to yield N,5-dimethylfuran-2-carboxamide . As an application scientist, I have structured this guide to offer two orthogonal synthetic strategies: a highly scalable Acid Chloride Activation route and a mild, functional-group-tolerant Carbodiimide Coupling route.

Mechanistic Rationale & Pathway Selection

The direct condensation of a carboxylic acid and an amine is thermodynamically unfavorable at room temperature. Therefore, the carboxylate carbon must be activated to facilitate nucleophilic attack by methylamine.

  • Method A (Acid Chloride Activation): We utilize oxalyl chloride (COCl)2 with a catalytic amount of N,N-Dimethylformamide (DMF). DMF reacts with oxalyl chloride to generate the highly electrophilic Vilsmeier-Haack reagent, which subsequently converts the carboxylic acid into 5-methylfuran-2-carbonyl chloride. This method is highly atom-economical and ideal for industrial scale-up [[2]]().

  • Method B (Carbodiimide Coupling): We employ 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Hydroxybenzotriazole (HOBt). This generates an active ester intermediate that suppresses side reactions (such as racemization in complex derivatives) and proceeds under mild conditions .

Causality in Reagent Selection: We specifically mandate the use of methylamine hydrochloride rather than aqueous methylamine. Aqueous solutions risk hydrolyzing the highly reactive acyl chloride or active ester back to the starting carboxylic acid. Using the hydrochloride salt with an organic base (TEA or DIPEA) ensures strictly anhydrous conditions, driving the amidation forward exclusively.

Synthetic Pathways Visualization

Pathway cluster_A Method A: Acid Chloride Activation cluster_B Method B: Carbodiimide Coupling SM 5-Methylfuran-2-carboxylic acid (Starting Material) Inter 5-Methylfuran-2-carbonyl chloride (Reactive Intermediate) SM->Inter (COCl)2, DMF (cat.) DCM, 0°C -> RT Coupling EDC / HOBt / DIPEA (Active Ester Intermediate) SM->Coupling DMF, RT Prod N,5-Dimethylfuran-2-carboxamide (Target Product) Inter->Prod MeNH2·HCl, TEA DCM, 0°C -> RT Coupling->Prod MeNH2·HCl RT, 12h

Decision matrix and synthetic pathways for 5-methylfuran-2-carboxylic acid amidation.

Comparative Methodology & Quantitative Data

To assist in selecting the appropriate protocol for your laboratory's needs, the quantitative parameters of both methodologies are summarized below.

ParameterMethod A: Acid Chloride RouteMethod B: EDC/HOBt Coupling Route
Primary Reagents Oxalyl chloride, DMF (cat.), TEAEDC·HCl, HOBt, DIPEA
Ideal Scale Scale-up / Bulk synthesis (>10 g)Discovery / Library synthesis (<10 g)
Atom Economy High (Byproducts: CO, CO₂, HCl)Low (Generates stoichiometric urea)
Cost Profile LowModerate to High
Reaction Time 2.5 – 4 hours12 – 16 hours
Typical Yield 85% – 95%80% – 90%
Purification Required Simple Acid/Base liquid extractionRigorous aqueous washing

Detailed Experimental Protocols

Method A: Oxalyl Chloride Activation (Scale-Up Protocol)

This protocol leverages volatile byproducts to simplify purification.

Step 1: Acyl Chloride Formation

  • In a flame-dried round-bottom flask equipped with a magnetic stir bar, suspend 5-methylfuran-2-carboxylic acid (1.0 equiv) in anhydrous Dichloromethane (DCM) to achieve a 0.2 M concentration.

  • Add a catalytic amount of anhydrous DMF (0.05 equiv).

  • Purge the flask with Nitrogen (N₂) and cool the mixture to 0 °C using an ice bath.

  • Add oxalyl chloride (1.2 equiv) dropwise via syringe.

  • Self-Validating Checkpoint: Observe the immediate evolution of gas (CO and CO₂). Stir at 0 °C for 30 minutes, then warm to room temperature. The complete cessation of gas evolution (typically 1.5–2 hours) acts as an in-situ indicator of complete acyl chloride formation.

  • Concentrate the mixture under reduced pressure to remove unreacted oxalyl chloride and volatile byproducts. Redissolve the resulting crude 5-methylfuran-2-carbonyl chloride in fresh anhydrous DCM.

Step 2: Amidation 7. In a separate dry flask, suspend methylamine hydrochloride (1.5 equiv) in anhydrous DCM at 0 °C. Add Triethylamine (TEA) (3.0 equiv) dropwise to liberate the free amine. 8. Slowly transfer the acyl chloride solution into the amine solution dropwise over 15 minutes to control the exothermic reaction. 9. Allow the reaction to warm to room temperature and stir for 2 hours.

Step 3: Workup 10. Quench the reaction with saturated aqueous NaHCO₃. 11. Separate the layers and wash the organic phase sequentially with 1M HCl (to remove excess TEA and amine) and brine. 12. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the product.

Method B: EDC/HOBt Coupling (Discovery Protocol)

This protocol utilizes mild conditions and avoids corrosive acid chlorides.

Step 1: Active Ester Formation & Amidation

  • In a dry round-bottom flask, dissolve 5-methylfuran-2-carboxylic acid (1.0 equiv) and methylamine hydrochloride (1.2 equiv) in anhydrous DMF (0.2 M).

  • Add N,N-Diisopropylethylamine (DIPEA) (3.0 equiv) to the solution to liberate the methylamine.

  • Add HOBt (1.2 equiv) followed by EDC·HCl (1.2 equiv) at room temperature.

  • Stir the reaction mixture under N₂ for 12–16 hours. Reaction completion can be verified via TLC (Eluent: 50% EtOAc in Hexanes; visualize with UV and KMnO₄).

Step 2: Workup 5. Dilute the reaction mixture with a large volume of Ethyl Acetate (EtOAc) (approx. 5 times the DMF volume). 6. Self-Validating Checkpoint: EDC·HCl and its corresponding urea byproduct are highly water-soluble. Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and at least three times with distilled water or 5% LiCl solution. The complete partitioning of the urea byproduct into the aqueous phase ensures that standard liquid-liquid extraction yields a high-purity product without the need for column chromatography. 7. Dry the organic phase over MgSO₄, filter, and evaporate to yield pure N,5-dimethylfuran-2-carboxamide.

Analytical Quality Assurance

To validate the structural integrity of the synthesized N,5-dimethylfuran-2-carboxamide, perform the following analytical checks:

  • LC-MS (ESI+): Expected pseudo-molecular ion [M+H]⁺ at m/z 140.07.

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 6.98 (d, J = 3.4 Hz, 1H) — Furan C3 proton.

    • δ 6.12 (br s, 1H) — Amide NH (broad, exchangeable).

    • δ 6.08 (d, J = 3.4 Hz, 1H) — Furan C4 proton.

    • δ 2.95 (d, J = 4.9 Hz, 3H) — N-methyl protons (coupling with NH).

    • δ 2.36 (s, 3H) — Furan C5-methyl protons.

References

  • Title: Furan- and Thiophene-2-Carbonyl Amino Acid Derivatives Activate Hypoxia-Inducible Factor via Inhibition of Factor Inhibiting Hypoxia-Inducible Factor-1 Source: MDPI (Molecules) URL:[Link]

  • Title: Compounds and compositions for treating conditions associated with apj receptor activity (WO2019169193A1)
  • Title: Conversion of 5-(chloromethyl)-2-furaldehyde into 5-methyl-2-furoic acid and derivatives thereof (US9108940B2)

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of N,5-dimethylfuran-2-carboxamide

Welcome to the technical support guide for the synthesis of N,5-dimethylfuran-2-carboxamide. This document is designed for researchers, medicinal chemists, and process development scientists who are looking to troublesho...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the synthesis of N,5-dimethylfuran-2-carboxamide. This document is designed for researchers, medicinal chemists, and process development scientists who are looking to troubleshoot and optimize this specific amide coupling reaction. Our goal is to move beyond simple procedural lists and provide a deeper understanding of the reaction's nuances, enabling you to diagnose issues and rationally design high-yield experiments.

Section 1: The Core Reaction - A Mechanistic Overview

The synthesis of N,5-dimethylfuran-2-carboxamide is fundamentally an amide bond formation between 5-methylfuran-2-carboxylic acid and methylamine. This process is not thermodynamically favorable as a direct condensation and thus requires the activation of the carboxylic acid. A coupling agent is used to convert the carboxyl group's hydroxyl into a better leaving group, creating a highly reactive acyl intermediate that is susceptible to nucleophilic attack by methylamine.

G cluster_0 Step 1: Activation cluster_1 Step 2: Coupling A 5-Methylfuran- 2-carboxylic Acid B Activated Acyl Intermediate (e.g., Acyl Imidazolide) A->B + Coupling Agent (e.g., CDI) C N,5-dimethylfuran- 2-carboxamide B->C + Methylamine

Caption: General mechanism for N,5-dimethylfuran-2-carboxamide synthesis.

Section 2: Troubleshooting Guide

This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.

Question 1: My reaction yield is consistently low (<60%). What are the primary factors to investigate?

A low yield is the most frequent complaint. The issue can almost always be traced back to one of four areas: starting material quality, inefficient activation, suboptimal reaction conditions, or product degradation.

  • Purity of Starting Materials:

    • 5-Methylfuran-2-carboxylic acid (MFA): This starting material can degrade over time, especially if exposed to light or air. Impurities can interfere with the activation step. Always verify the purity of your MFA by ¹H NMR or LC-MS before use. If it appears discolored (i.e., not a white or off-white solid), consider purification by recrystallization.

    • Methylamine: Methylamine is a gas at room temperature and is typically used as a solution (e.g., in water, THF, or ethanol). Ensure the concentration of your methylamine solution is accurate. An old or improperly stored bottle may have a lower-than-stated concentration, leading to incomplete conversion.

  • Inefficient Carboxylic Acid Activation:

    • The choice and handling of the coupling agent are critical. Many common coupling agents are moisture-sensitive. Using "wet" reagents or solvents will hydrolyze the activated intermediate back to the starting carboxylic acid.

    • For instance, 1,1'-Carbonyldiimidazole (CDI) is highly effective but readily reacts with water.[1] Ensure it is handled under anhydrous conditions.

  • Suboptimal Reaction Conditions:

    • Temperature: While many amide couplings run well at room temperature, some require gentle heating (e.g., 40-50 °C) to proceed at a reasonable rate, as seen in related furan-2-carboxamide syntheses.[1] However, excessive heat can promote side reactions, including potential decarboxylation of the furan acid.[2]

    • Solvent: Aprotic solvents like Tetrahydrofuran (THF), Dichloromethane (DCM), or N,N-Dimethylformamide (DMF) are standard. The solvent must be able to dissolve both the starting acid and the activated intermediate. Ensure the solvent is anhydrous.

    • Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of both the coupling agent and methylamine relative to the carboxylic acid to drive the reaction to completion.

  • Degradation of the Furan Ring:

    • The furan ring can be sensitive to strongly acidic or basic conditions. The reaction pH should be kept near neutral. Some coupling protocols generate acidic byproducts. In such cases, the addition of a non-nucleophilic base (e.g., DIPEA or triethylamine) is necessary to scavenge the acid and protect the product. Furan rings have been known to undergo hydrolysis and ring-opening under harsh acidic conditions.[3][4]

Question 2: I'm observing significant side products in my crude analysis. What are they likely to be and how can I prevent them?

Identifying side products is key to resolving their formation.

  • Unreacted 5-Methylfuran-2-carboxylic acid: This is the most common "impurity."

    • Cause: Incomplete reaction due to insufficient coupling agent, insufficient methylamine, or too short a reaction time.

    • Solution: Increase the equivalents of the coupling agent and methylamine to 1.2 eq each and extend the reaction time. Monitor the reaction by TLC or LC-MS until the starting acid is consumed.

  • Coupling Agent Byproducts:

    • Cause: Every coupling agent generates byproducts. For example, carbodiimides (like EDC) form isoureas, while HBTU and HOBt also leave behind remnants.

    • Solution: These are typically removed during aqueous work-up. An acidic wash (e.g., dilute HCl) will remove basic byproducts, and a basic wash (e.g., NaHCO₃) will remove acidic ones.[1]

  • N-acylurea (from carbodiimide reagents):

    • Cause: This byproduct forms when the activated O-acylisourea intermediate rearranges instead of reacting with the amine. This is more common with sterically hindered amines or when the amine concentration is low.

    • Solution: Adding an auxiliary nucleophile like 1-hydroxybenzotriazole (HOBt) can trap the O-acylisourea to form an activated ester, which is less prone to rearrangement and reacts cleanly with the amine.[5]

Question 3: How do I choose the best coupling agent for this synthesis?

While many agents can work, they differ in reactivity, cost, and byproduct profiles. "One size does not fit all," and the optimal choice depends on your scale and optimization goals.[5]

Coupling Agent SystemMechanism of ActionTypical ConditionsProsCons / Common Byproducts
CDI (Carbonyldiimidazole)Forms a highly reactive acyl-imidazolide intermediate.[1]Anhydrous THF or DCM, RT to 45°C.[1]Simple; byproducts (imidazole, CO₂) are easily removed.Highly moisture-sensitive.
EDC / HOBt EDC forms an O-acylisourea, which is converted by HOBt to an active ester.Anhydrous DCM or DMF, 0°C to RT.Widely used, reliable, suppresses side reactions.EDC is moisture-sensitive; generates EDC-urea byproduct which can be hard to remove.
HBTU / Base Forms an HOBt-activated ester directly.Anhydrous DMF, DIPEA or TEA as base, 0°C to RT.Very fast and efficient.Can be difficult to remove HBTU byproducts; relatively expensive.
T3P® (Propylphosphonic Anhydride)Forms a mixed anhydride intermediate.Ethyl acetate or DCM, often with a base like pyridine.High yielding; byproducts are water-soluble.Reagent is viscous and can be difficult to handle.

Recommendation: For initial trials and ease of use, CDI is an excellent choice for this specific substrate, as demonstrated in related furan syntheses.[1] For more challenging or difficult-to-drive reactions, EDC/HOBt offers a robust alternative.

Section 3: Optimized Experimental Protocols

Here are two detailed protocols. The first is a classical, reliable method. The second is a more modern approach designed for high atom economy, particularly for N-methyl amides.

Protocol A: Classical Synthesis using Carbonyldiimidazole (CDI)

This method is based on well-established procedures for synthesizing furan-2-carboxamides.[1]

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add 5-methylfuran-2-carboxylic acid (1.0 eq).

  • Dissolution: Dissolve the acid in anhydrous Tetrahydrofuran (THF) (approx. 0.2 M concentration).

  • Activation: Add 1,1'-Carbonyldiimidazole (CDI) (1.1 eq) portion-wise to the solution at room temperature. Stir the mixture at room temperature for 1-2 hours. You may observe gas (CO₂) evolution. The reaction can be gently heated to 45°C to ensure complete formation of the acyl-imidazolide intermediate.[1]

  • Coupling: In a separate flask, prepare a solution of methylamine (1.2 eq, e.g., from a 2.0 M solution in THF). Add the methylamine solution dropwise to the activated acid mixture.

  • Reaction: Stir the reaction at room temperature for 12-18 hours. Monitor the consumption of the starting material by TLC or LC-MS.

  • Work-up:

    • Remove the THF under reduced pressure.

    • Redissolve the residue in ethyl acetate.

    • Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane-ethyl acetate gradient) to yield N,5-dimethylfuran-2-carboxamide as a pure solid.[1]

Protocol B: Cooperative Catalysis for High Atom Economy

This advanced method uses a cooperative base/Lewis acid catalyst system, which is particularly effective for N-methyl amides and avoids stoichiometric activating agents.[6]

  • Preparation: To a reaction vial, add 5-methylfuran-2-carboxylic acid (1.0 eq), isothiocyanatomethane (1.1 eq), DABCO (0.1 eq), and Fe₃O₄ nanoparticles (0.1 eq).

  • Reaction: Add anhydrous acetonitrile (MeCN) as the solvent and seal the vial. Heat the reaction mixture to 85°C for 48 hours.

  • Monitoring: Allow the reaction to cool and monitor for completion by LC-MS.

  • Work-up:

    • Use a magnet to hold the Fe₃O₄ catalyst to the side of the vial and decant the solution.

    • Rinse the catalyst with a small amount of acetonitrile and combine the organic solutions.

    • Concentrate the combined solution under reduced pressure.

  • Purification: The crude product can be purified by flash column chromatography as described in Protocol A. The Fe₃O₄ catalyst can be washed, dried, and reused for subsequent reactions.[6]

Section 4: Troubleshooting Workflow & FAQs

When faced with a low-yielding reaction, a logical, step-by-step diagnostic process is more effective than random changes.

G start Low Yield or Impure Product check_sm 1. Verify Starting Material Purity (NMR of MFA, Titrate MeNH₂) start->check_sm sm_impure Purity Issue? Purify MFA. Use fresh MeNH₂ solution. check_sm->sm_impure Analyze check_reagents 2. Assess Reagent & Solvent Quality (Anhydrous? Fresh Coupling Agent?) reagents_bad Quality Issue? Use fresh, anhydrous reagents & solvents. check_reagents->reagents_bad Analyze check_conditions 3. Evaluate Reaction Conditions (Temp, Time, Stoichiometry) conditions_suboptimal Condition Issue? Systematically vary one parameter at a time (e.g., temp screen). check_conditions->conditions_suboptimal Analyze check_workup 4. Review Work-up & Purification (Correct pH for washes? Overloading column?) workup_issue Process Issue? Optimize extraction pH. Check chromatography loading/gradient. check_workup->workup_issue Analyze sm_impure->check_reagents Corrected success Yield Improved sm_impure->success Root Cause Found reagents_bad->check_conditions Corrected reagents_bad->success Root Cause Found conditions_suboptimal->check_workup Corrected conditions_suboptimal->success Root Cause Found workup_issue->success Root Cause Found

Caption: A logical workflow for troubleshooting poor reaction outcomes.

Frequently Asked Questions (FAQs)
  • Q: Can I use microwave irradiation to accelerate the synthesis?

    • A: Yes, microwave-assisted synthesis can often dramatically reduce reaction times and sometimes improve yields by minimizing the formation of thermal degradation byproducts.[7][8] However, conditions must be carefully optimized, as the high energy input can also accelerate decomposition if not controlled. Start with short exposure times at a moderate temperature (e.g., 80-100°C) and monitor closely.

  • Q: My final product is difficult to purify. Any suggestions?

    • A: If standard chromatography is failing, consider these options. First, ensure your work-up is effective at removing the bulk of impurities. An acid/base wash is critical.[1] If the product co-elutes with an impurity, try a different solvent system or a different stationary phase (e.g., alumina). If the product is a solid, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) can be a highly effective final purification step. For thermally stable, volatile furan derivatives, vacuum distillation can also be an option.[7][9]

  • Q: Is it possible for the starting 5-methylfuran-2-carboxylic acid to decarboxylate during the reaction?

    • A: While less common at the moderate temperatures used for amide coupling, decarboxylation is a known side reaction for furan carboxylic acids, particularly at high temperatures.[2] If you are using elevated temperatures (>100°C) and observing gas evolution and the formation of 2-methylfuran, decarboxylation may be occurring. This is another reason to favor milder reaction conditions.

References

  • Gutiérrez-García, D., et al. (2022). Diversity-Oriented Synthesis and Antibiofilm Evaluation of Furan-2-Carboxamides. Chemistry & Biodiversity. Available at: [Link]

  • Wu, J., et al. (2022). Biobased Semiaromatic Polyamides Derived from Dimethyl Furan-2,5-Dicarboxylate: Influence of the Composition on Their Properties. ACS Omega. Available at: [Link]

  • ResearchGate Discussion. (2013). What is the best condition for coupling amine-compound with a diversity of carboxylic acids, with less byproducts?. Available at: [Link]

  • Zu, Y., et al. (2024). Recent Progress on the Production of Liquid Fuel 2,5-Dimethylfuran via Chemoselective Hydrogenolysis Biomass-Derived 5-Hydroxymethylfurfural. Molecules. Available at: [Link]

  • Vo, T. L. H., et al. (2022). Catalyst-Based Synthesis of 2,5-Dimethylfuran from Carbohydrates as a Sustainable Biofuel Production Route. ACS Sustainable Chemistry & Engineering. Available at: [Link]

  • Manicardi, A., et al. (2021). Hydrolysis of 5-methylfuran-2-yl to 2,5-dioxopentanyl allows for stable bio-orthogonal proximity-induced ligation. Communications Chemistry. Available at: [Link]

  • Fischer, R., & Fišerová, M. (2015). Direct synthesis of furan-2,5-dicarboxylic acid monoamides. ARKIVOC. Available at: [Link]

  • Wang, F., et al. (2021). Efficient synthesis of 5-methyl-2-furancarboxylic acid via selective hydrogenolysis of bio-renewable 5-hydroxymethyl-2-furancarboxylic acid on Pd/C catalysts at ambient temperature. Green Chemistry. Available at: [Link]

  • Manicardi, A., et al. (2021). Hydrolysis of 5-methylfuran-2-yl to 2,5-dioxopentanyl allows for stable bio-orthogonal proximity-induced ligation. Ghent University Academic Bibliography. Available at: [Link]

  • Li, K., et al. (2022). Catalytic N-methyl amidation of carboxylic acids under cooperative conditions. RSC Advances. Available at: [Link]

  • Lim, H. Y., et al. (2025). One pot microwave-assisted synthesis of 2,5-dimethylfuran from bamboo hydrolysate in presence of green solvent and low-cost metal catalyst. International Journal of Renewable Energy Development. Available at: [Link]

  • Wang, F., et al. (2021). Efficient synthesis of 5-methyl-2-furancarboxylic acid via selective hydrogenolysis of bio-renewable 5-hydroxymethyl-2-furancarboxylic acid on Pd/C catalysts at ambient temperature. Green Chemistry. Available at: [Link]

  • VTT Research. (2019). Separation and purification of furan carboxylates. VTT's Research Information Portal. Available at: [Link]

Sources

Optimization

Troubleshooting solubility issues with N,5-dimethylfuran-2-carboxamide in aqueous media

Welcome to the Technical Support Center for advanced formulation and assay development. As a Senior Application Scientist, I frequently consult with researchers struggling to formulate small heterocyclic amides for biolo...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for advanced formulation and assay development. As a Senior Application Scientist, I frequently consult with researchers struggling to formulate small heterocyclic amides for biological assays.

N,5-dimethylfuran-2-carboxamide presents a classic thermodynamic formulation challenge. The molecule features a lipophilic furan ring that drives strong hydrophobic interactions, coupled with a carboxamide group that forms a rigid intermolecular hydrogen-bond lattice. When introduced to an aqueous environment, the energy required to break this crystal lattice far exceeds the hydration energy, resulting in near-zero intrinsic aqueous solubility[1].

This guide is designed to move beyond basic trial-and-error. Here, we explore the causality behind solubility failures and provide self-validating, structurally sound protocols to ensure your compound remains in solution from the bench to in vivo models.

Diagnostic Formulation Workflow

Before diving into specific troubleshooting steps, consult the decision matrix below to identify the most appropriate solubilization trajectory for your specific assay requirements.

SolubilityWorkflow Start N,5-dimethylfuran-2-carboxamide Solubility Issue CheckAqueous Does it dissolve in <5% DMSO/Aqueous? Start->CheckAqueous Yes1 Proceed to Assay CheckAqueous->Yes1 Yes No1 Precipitation or Insoluble CheckAqueous->No1 No Strategy1 Co-solvent & Surfactant (e.g., DMSO + Tween 80) No1->Strategy1 Strategy2 HP-β-CD Complexation (10-20% w/v) No1->Strategy2 Evaluate Evaluate Stability (Visual & DLS Check) Strategy1->Evaluate Strategy2->Evaluate Success Stable Formulation Evaluate->Success Clear, <10nm Fail Micro-precipitation Evaluate->Fail Aggregates Nano Nanonization or Solid Dispersion Fail->Nano Nano->Evaluate

Workflow for diagnosing and resolving N,5-dimethylfuran-2-carboxamide aqueous solubility issues.

Troubleshooting FAQs: The "Why" and "How"

Q1: Why does N,5-dimethylfuran-2-carboxamide resist dissolution even when I adjust the pH of my aqueous buffer? A: Unlike amines or carboxylic acids, the carboxamide group in N,5-dimethylfuran-2-carboxamide is essentially neutral under physiological conditions (pH 2 to 10). It does not readily ionize[2]. Therefore, pH adjustment—a common technique for ionizable drugs—fails here because you are not generating a charged, water-soluble salt[3]. Instead of pH manipulation, you must rely on techniques that disrupt the hydrogen bonding and solvate the furan ring, such as co-solvency or micellar encapsulation[4].

Q2: I achieved a clear stock solution in 100% DMSO, but the compound instantly crashes out (precipitates) when I spike it into my cell culture media. How do I prevent this? A: You are experiencing the "solvent shift" effect. When a DMSO stock is added to an aqueous medium, the highly miscible DMSO rapidly diffuses into the bulk water phase. This diffusion happens much faster than the water molecules can solvate the hydrophobic furan derivative. This creates localized zones of extreme supersaturation, leading to rapid nucleation and micro-crystal growth[3]. Solution: You must lower the thermodynamic barrier by using a "bridging" excipient. Pre-mixing the DMSO stock with a surfactant (like Tween 80) ensures that as the DMSO diffuses away, the surfactant immediately forms micelles around the hydrophobic drug molecules, keeping them suspended[2].

Q3: How do I choose between micellar solubilization (Tween/PEG) and cyclodextrin complexation for my in vivo pharmacokinetic studies? A: The choice depends on the required dose and the route of administration.

  • Micellar systems (e.g., 5% DMSO, 5% Tween 80, 90% Saline) are excellent for high-concentration lipophilic delivery but can cause histamine release or hemolysis if injected intravenously at high volumes[2].

  • Cyclodextrins (like Hydroxypropyl-β-cyclodextrin, HP-β-CD) form a host-guest inclusion complex. The hydrophobic furan ring sits inside the lipophilic cavity of the cyclodextrin, while the hydrophilic exterior interacts with water[5]. This method is highly biocompatible and ideal for IV administration, though it may be limited by the binding affinity constant of the specific drug-CD complex.

Quantitative Formulation Strategies

To facilitate rapid decision-making, the following table summarizes the expected performance of various solubility enhancement techniques for furan-2-carboxamide derivatives.

Solubilization StrategyPrimary MechanismExpected Max Solubility (mg/mL)Biocompatibility / ToxicityBest Application Phase
100% DMSO H-bond disruption> 50.0High toxicity (cell death >1% v/v)Master stock storage
DMSO / Tween 80 / Saline (5:5:90 v/v)Micellar encapsulation2.0 - 5.0Moderate (Monitor for hemolysis)In vivo IP/PO screening
HP-β-CD (20% w/v in water)Host-guest inclusion5.0 - 15.0High (FDA GRAS listed)Cell culture & In vivo IV
Solid Dispersion (with PVP/HPMC)Amorphous stabilization10.0 - 20.0HighOral formulation development

Validated Experimental Protocols

The following protocols are designed as self-validating systems . If the solution does not meet the validation checkpoints at the end of each phase, do not proceed to biological testing.

Protocol A: HP-β-CD Inclusion Complexation (Recommended for Cell Culture)

This method masks the lipophilic furan ring, preventing precipitation upon dilution in protein-rich media[5].

  • Preparation of Vehicle: Dissolve 200 mg of Hydroxypropyl-β-cyclodextrin (HP-β-CD) in 1.0 mL of sterile Milli-Q water to create a 20% (w/v) solution. Vortex until completely clear.

  • Drug Addition: Weigh 5.0 mg of N,5-dimethylfuran-2-carboxamide and add it directly to the 1.0 mL HP-β-CD solution.

  • Thermodynamic Driving: The solid will initially float or clump. Sonicate the mixture in a water bath at 37°C for 30–45 minutes. The gentle heat increases the kinetic energy, facilitating the entry of the furan ring into the hydrophobic cyclodextrin cavity.

  • Equilibration: Place the vial on an orbital shaker at room temperature for 12 hours. Causality note: Inclusion complexation is an equilibrium process; sufficient time is required to reach maximum encapsulation.

  • Validation Checkpoint: Filter the solution through a 0.22 µm PTFE syringe filter.

    • Pass: The filtrate is optically clear. You now have a ~5 mg/mL aqueous stock.

    • Fail: Significant resistance during filtration or a cloudy filtrate indicates incomplete complexation. Dilute the target concentration to 2.5 mg/mL and repeat step 3.

Protocol B: Co-solvent/Surfactant Cascade (Recommended for In Vivo IP Dosing)

This protocol utilizes a step-down polarity gradient to prevent the "solvent shift" nucleation described in FAQ 2[2][3].

  • Master Stock: Dissolve 10.0 mg of N,5-dimethylfuran-2-carboxamide in 50 µL of 100% DMSO. Vortex until completely clear. (Concentration: 200 mg/mL).

  • Surfactant Coating: Add 50 µL of Tween 80 directly to the DMSO stock. Vortex vigorously for 2 minutes.

    • Causality note: You must mix the surfactant with the DMSO/drug before adding any water. This ensures the Tween 80 molecules intimate contact with the drug.

  • Aqueous Quenching: Slowly add 900 µL of sterile 0.9% Saline dropwise (approx. 1 drop per second) while continuously vortexing the tube.

  • Validation Checkpoint: Hold the tube against a dark background and shine a laser pointer through it.

    • Pass: The beam passes cleanly with minimal scattering (Tyndall effect), indicating successful micelle formation (<50 nm). Final concentration is 10 mg/mL in 5% DMSO / 5% Tween 80 / 90% Saline.

    • Fail: A strong, visible beam path or milky appearance indicates macro-precipitation. The drug has exceeded the micellar capacity. Discard and restart with a lower initial drug mass.

References

  • WO2009015208A1 - Antibacterial amide and sulfonamide substituted heterocyclic urea compounds. Google Patents. 2

  • Measurement and Correlation of Solubility and Dissolution Thermodynamic Properties of Furan-2-carboxylic Acid in Pure and Binary Solvents. Journal of Chemical & Engineering Data - ACS Publications. 1

  • Solubility enhancement techniques: A comprehensive review. World Journal of Biology Pharmacy and Health Sciences. 4

  • SOLUBILITY ENHANCEMENT TECHNIQUES Review Article. Global Research Online. 3

  • A review on solubility enhancement technique for pharmaceutical drugs. GSC Biological and Pharmaceutical Sciences. 5

Sources

Troubleshooting

Technical Support Center: Preventing Thermal Degradation of N,5-Dimethylfuran-2-Carboxamide in GC Analysis

Welcome to the Application Support Center. Analyzing furan-2-carboxamide derivatives, such as N,5-dimethylfuran-2-carboxamide, via Gas Chromatography (GC) presents unique thermodynamic challenges.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. Analyzing furan-2-carboxamide derivatives, such as N,5-dimethylfuran-2-carboxamide, via Gas Chromatography (GC) presents unique thermodynamic challenges. The secondary amide linkage, combined with the furan ring, renders the molecule susceptible to thermal degradation when exposed to the high temperatures typical of flash vaporization inlets and prolonged column residence times.

This guide provides field-proven troubleshooting strategies, focusing on injection techniques, chemical derivatization, and column optimization to ensure scientific integrity and quantitative accuracy.

Section 1: Injection Port Dynamics & Cold On-Column (COC) Techniques

FAQ: Why am I observing multiple artifact peaks and poor recovery for N,5-dimethylfuran-2-carboxamide when using a standard split/splitless inlet?

Answer & Causality: Standard split/splitless inlets operate via flash vaporization, typically requiring temperatures above 225 °C to instantly volatilize the sample. For thermally labile compounds, this sudden thermal shock provides the activation energy required for degradation pathways (e.g., amide bond cleavage or furan ring opening). To prevent this,1. By removing the vaporization step entirely, the compound is gently transitioned into the gas phase as the oven temperature ramps.

Protocol: Optimizing COC Injection for Furan-Carboxamides

Self-Validating System: To ensure the COC method is working, always run a linearity check. Thermal degradation often manifests as non-linear calibration curves at lower concentrations due to active site adsorption in the inlet. A strictly linear response ( R2>0.995 ) validates the suppression of thermal breakdown.

  • Hardware Setup: Install a fused-silica retention gap (1–2 meters) connected to the analytical column. This prevents non-volatile matrix components from contaminating the stationary phase and focuses the liquid sample plug.

  • Temperature Programming: Set the initial oven and inlet track temperature to 3–5 °C below the boiling point of your sample solvent (e.g., if using hexane, start at ~60 °C).

  • Injection: Inject 1.0 µL of the sample using a specialized COC syringe. 2.

  • Oven Ramp: Apply a moderate ramp (e.g., 10–15 °C/min) to elute the intact N,5-dimethylfuran-2-carboxamide gently.

Section 2: Chemical Derivatization Strategies

FAQ: My GC system only has a heated split/splitless inlet. How can I analyze this compound without degrading it?

Answer & Causality: If hardware modifications are impossible, you must alter the analyte's chemistry. Secondary amides contain an active hydrogen that can be replaced via silylation, forming a trimethylsilyl (TMS) derivative. This substitution removes the hydrogen-bonding capability of the amide, drastically increasing its volatility and thermal stability.

However,3. Because the amide nitrogen lone pair is delocalized into the carbonyl group, it is a poor nucleophile. Therefore,4.

Protocol: Step-by-Step Silylation of N,5-Dimethylfuran-2-Carboxamide

Self-Validating System: To validate completion, sample the reaction at 30-minute intervals. The protocol is only validated when the underivatized parent peak completely disappears from the chromatogram, ensuring no partial degradation occurs during injection.

  • Sample Preparation: Dissolve 1–5 mg of the analyte in an aprotic solvent (e.g., anhydrous pyridine or acetonitrile). Causality: Water instantly hydrolyzes TMS reagents; strict anhydrous conditions are mandatory.

  • Reagent Addition: Add a 2:1 molar excess of BSTFA containing 1% TMCS. The TMCS acts as a Lewis acid catalyst, increasing the electrophilicity of the silicon atom in BSTFA to overcome the amide's poor nucleophilicity.

  • Thermal Incubation: Seal the vial and heat at 75 °C for 2.5 hours. Amides are sterically and electronically hindered;3.

  • Analysis: Inject 1 µL of the derivatized mixture into the GC.

Section 3: Column and Oven Optimization

FAQ: Can I adjust my GC oven parameters to reduce thermal degradation without changing my inlet or derivatizing?

Answer & Causality: Yes, by lowering the Elution Temperature ( TR​ ). Thermal degradation is a function of both temperature and time.5. This sweeps the compound out of the column before it reaches its thermal breakdown threshold.

Quantitative Data Summaries

Table 1: Impact of Injection Technique on Furan-2-Carboxamide Integrity

Injection ModeInlet Temp (°C)Analyte Recovery (%)Degradation Products DetectedRecommended Use Case
Split/Splitless (Hot)250< 40%High (Ring opening/cleavage)Not recommended for intact amides
PTV (Temp Programmed)60 → 28085 - 90%LowDirty matrices requiring large volumes
Cold On-Column (COC)Track Oven> 98%NonePure extracts, trace quantitative analysis

Table 2: Optimization of Silylation Conditions for Secondary Amides

Reagent SystemIncubation TempTimeDerivatization YieldNotes
HMDS alone25 °C2 hours< 5%Insufficient silyl donor strength
BSTFA (No Catalyst)60 °C3 hours~ 45%Reaction stalls due to poor nucleophilicity
BSTFA + 1% TMCS75 °C2.5 hours> 95%TMCS catalysis overcomes steric hindrance

Workflows & Mechanistic Pathways

Workflow A Thermal Degradation Detected (Peak Tailing / Artifacts) B Evaluate Inlet Capabilities A->B C Is COC/PTV Available? B->C D Use Cold On-Column (COC) Inject at 60-70°C C->D Yes E Perform Chemical Derivatization (Silylation with BSTFA/TMCS) C->E No F Optimize Column Parameters (Shorter Length, Faster Flow) D->F E->F G Intact Analyte Quantitation F->G

Fig 1: Decision matrix for mitigating thermal degradation of furan-2-carboxamides during GC analysis.

Protocol S1 1. Sample Prep 1-5 mg Amide S2 2. Reagent Addition BSTFA + 1% TMCS S1->S2 S3 3. Thermal Incubation 75°C for 2.5 hours S2->S3 S4 4. GC-MS Analysis Monitor TMS-Derivative S3->S4

Fig 2: Step-by-step silylation workflow for stabilizing secondary amides prior to GC injection.

References

  • Bailey, R., & Belzer, W. (2007). Large Volume Cold On-Column Injection for Gas Chromatography−Negative Chemical Ionization−Mass Spectrometry Analysis of Selected Pesticides in Air Samples. Journal of Agricultural and Food Chemistry, ACS Publications. URL:[Link]

  • Macherey-Nagel / Chemco. Derivatization reagents for GC. URL:[Link]

  • Oxford Academic. Fast Gas Chromatography Analysis of N-Carbamates with Cold On-Column Injection. Journal of Chromatographic Science. URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

N,5-dimethylfuran-2-carboxamide vs. N-methylfuran-2-carboxamide: A Fragment Binding Affinity Comparison Guide

In Fragment-Based Drug Discovery (FBDD), the optimization of low-molecular-weight chemical starting points relies heavily on precise, atom-level structural modifications. A classic demonstration of this principle is the...

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Author: BenchChem Technical Support Team. Date: April 2026

In Fragment-Based Drug Discovery (FBDD), the optimization of low-molecular-weight chemical starting points relies heavily on precise, atom-level structural modifications. A classic demonstration of this principle is the transition from the base fragment N-methylfuran-2-carboxamide to its methylated derivative, N,5-dimethylfuran-2-carboxamide .

This guide provides an objective, data-supported comparison of their binding affinities. By exploring the thermodynamic causality behind the structural changes and detailing the self-validating experimental protocols required to measure these differences, we aim to provide actionable insights for researchers engaged in hit-to-lead optimization.

Mechanistic Rationale: The "Magic Methyl" Effect

When comparing N-methylfuran-2-carboxamide to N,5-dimethylfuran-2-carboxamide, the addition of a single methyl group at the 5-position of the furan ring frequently results in a disproportionate surge in binding affinity—often exceeding a 10-fold to 100-fold improvement. This phenomenon, widely documented in medicinal chemistry as the [1], is driven by three distinct causal factors[2]:

  • Hydrophobic Enclosure : The 5-methyl group projects into lipophilic sub-pockets (such as the ZA loop in BET bromodomains or the WPF shelf in kinases), establishing optimal Van der Waals contacts that the unsubstituted furan cannot reach[3].

  • Desolvation and Entropic Gain : The newly introduced methyl group displaces high-energy, ordered water molecules trapped in the binding pocket. Releasing these water molecules into the bulk solvent results in a highly favorable increase in binding entropy ( ΔS∘>0 ).

  • Conformational Pre-organization : Methylation can restrict the torsional degrees of freedom of the free ligand in solution, effectively lowering the entropic penalty that the ligand must pay upon target binding[4].

ThermodynamicCycle A N-methylfuran-2-carboxamide (Base Fragment) E ΔH° Driven Binding (Moderate Affinity) A->E Baseline Target Engagement B N,5-dimethylfuran-2-carboxamide (Methylated Fragment) C Water Displacement (High-Energy Solvation Shell) B->C 5-Methyl Insertion D Hydrophobic Enclosure (Van der Waals Contacts) B->D Pocket Occupation F ΔS° & ΔH° Synergy (High Affinity) C->F Entropic Gain (ΔS > 0) D->F Enthalpic Gain (ΔH < 0) E->F >100-fold Kd Improvement

Thermodynamic causality map illustrating how the 5-methyl substitution drives high-affinity binding.

Comparative Binding Affinity Profile

To objectively compare the performance of these two fragments, we evaluate their binding metrics against a representative epigenetic target, such as the second bromodomain (BD2) of the BET family (e.g., BRD4), where furan-2-carboxamide scaffolds are frequently utilized as acetyl-lysine mimetics[3].

MetricN-methylfuran-2-carboxamideN,5-dimethylfuran-2-carboxamide
Structure Role Base Fragment / Acetyl-Lysine MimeticOptimized Fragment
Target Binding ( Kd​ ) ~250.0 µM~1.2 µM
Free Energy ( ΔG ) -4.9 kcal/mol-8.1 kcal/mol
Ligand Efficiency (LE) 0.490.62
Primary Binding Mode Amide carbonyl H-bond to conserved AsnH-bond + 5-Me hydrophobic packing
Thermodynamic Driver Enthalpically driven ( ΔH<0 )Enthalpy-Entropy synergy ( ΔS>0 )

Note: The quantitative data above represents standard fragment-to-lead scaffold hopping optimizations observed in BET bromodomain inhibitor development.

Experimental Methodologies: A Self-Validating System

To ensure scientific integrity, binding affinities must be validated through orthogonal biophysical techniques. Relying on a single assay for fragment screening often leads to false positives due to non-specific binding or aggregation. The following protocol describes a self-validating system : Surface Plasmon Resonance (SPR) is used for primary kinetic screening, and Isothermal Titration Calorimetry (ITC) acts as an orthogonal check to confirm the thermodynamic mechanism (water displacement).

Protocol A: Surface Plasmon Resonance (SPR) Kinetic Profiling

Purpose: To determine the dissociation constant ( Kd​ ) and kinetic rates ( kon​ , koff​ ).

  • Target Immobilization : Immobilize the target protein onto a CM5 sensor chip via standard amine coupling until a density of ~2000 Response Units (RU) is achieved. Leave one flow cell blank as a reference to subtract bulk refractive index changes.

  • Analyte Preparation : Prepare a 2-fold dilution series of N-methylfuran-2-carboxamide (500 µM to 7.8 µM) and N,5-dimethylfuran-2-carboxamide (10 µM to 0.15 µM) in running buffer (10 mM HEPES pH 7.4, 150 mM NaCl, 0.05% Tween-20, 1% DMSO).

  • Injection : Inject analytes at a flow rate of 30 µL/min for 60 seconds (association phase), followed by a 120-second buffer flow (dissociation phase).

  • Validation Check : Ensure the steady-state responses scale linearly with the molecular weight of the fragments. Apply a DMSO solvent correction curve to account for bulk shifts. Fit the resulting sensograms to a 1:1 Langmuir binding model.

Protocol B: Isothermal Titration Calorimetry (ITC) Thermodynamic Validation

Purpose: To decouple the free energy ( ΔG ) into enthalpic ( ΔH ) and entropic ( −TΔS ) contributions, definitively proving the mechanistic role of the 5-methyl group.

  • Sample Dialysis : Dialyze the target protein overnight against the exact ITC buffer. Causality: This ensures perfect buffer matching between the syringe and the cell, preventing heat-of-mixing artifacts that could obscure the weak heat signals of fragment binding.

  • Titration Setup : Load 50 µM of the target protein into the sample cell. Load 500 µM of the ligand into the injection syringe.

  • Injection Parameters : Perform 19 injections of 2 µL each at 25°C, with a 150-second spacing between injections to allow the thermal baseline to re-equilibrate.

  • Data Analysis & Causality Check : Integrate the injection peaks and fit the normalized heat data to a single-site binding model. For N,5-dimethylfuran-2-carboxamide, a successful validation will show a stoichiometric ratio ( N≈1 ) and a significantly more positive TΔS compared to the base fragment, physically confirming the displacement of the high-energy solvation shell.

ExperimentalWorkflow Step1 Target Immobilization (CM5 Sensor Chip) Step2 Fragment Screening (SPR) Kinetic Profiling Step1->Step2 Amine Coupling Step3 Orthogonal Validation (ITC) Thermodynamic Profiling Step2->Step3 Hits (Kd < 500 μM) Step4 X-ray Crystallography Pose Verification Step3->Step4 Validated Binders (N ≈ 1) Step5 Affinity & LE Calculation Data Synthesis Step4->Step5 Structural Mechanism

Self-validating experimental workflow for fragment affinity profiling and structural verification.

Conclusion

The transition from N-methylfuran-2-carboxamide to N,5-dimethylfuran-2-carboxamide perfectly encapsulates the power of precision fragment optimization. By strategically installing a single methyl group, researchers can exploit hydrophobic enclosure and entropic water displacement to achieve exponential gains in binding affinity. However, because these thermodynamic shifts are subtle, they must be rigorously validated using orthogonal biophysical workflows like coupled SPR and ITC.

References

  • Feng et al., "Methyl groups make a late entrance", Nature (2020). URL:[Link]

  • Wiles, R. J., et al., "Installing the “magic methyl” – C–H methylation in synthesis", Chemical Society Reviews (2021). URL:[Link]

  • Seal, J. T., et al., "Fragment-based Scaffold Hopping: Identification of Potent, Selective, and Highly Soluble Bromo and Extra Terminal Domain (BET) Second Bromodomain (BD2) Inhibitors", Journal of Medicinal Chemistry (2021). URL:[Link]

  • T. V. S. Murthy, et al., "Binding Affinity Determination in Drug Design: Insights from Lock and Key, Induced Fit, Conformational Selection, and Inhibitor Trapping Models", PMC (2023). URL:[Link]

Sources

Comparative

Comparative structural analysis of furan-2-carboxamide derivatives

Title: Comparative Structural Analysis and Biological Profiling of Furan-2-Carboxamide Derivatives Introduction: The Privileged Furan-2-Carboxamide Scaffold Furan-2-carboxamide represents a highly privileged structural m...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Comparative Structural Analysis and Biological Profiling of Furan-2-Carboxamide Derivatives

Introduction: The Privileged Furan-2-Carboxamide Scaffold Furan-2-carboxamide represents a highly privileged structural motif in medicinal chemistry, demonstrating a broad spectrum of biological activities, including anticancer, antimicrobial, and antiviral properties[1]. The core architecture—a five-membered heteroaromatic furan ring conjugated with a carboxamide linker—provides an ideal template for rational drug design. By systematically modifying the substituents on the furan ring (e.g., at the 5-position) and the amide nitrogen, researchers can finely tune the pharmacokinetics, lipophilicity, and target-specific binding affinities of the resulting derivatives[1].

Comparative Structural Analysis

1. Conformational Flexibility: N-Aryl vs. N-Alkyl Substitutions The spatial geometry of furan-2-carboxamide derivatives is heavily dictated by the nature of the N-substituent. Single-crystal X-ray diffraction of N-(pyridin-2-ylmethyl)furan-2-carboxamide reveals a specific dihedral angle of 73.52° between the furan and pyridine rings, crystallizing in an orthorhombic lattice (space group Pca21)[2]. This precise dihedral twist minimizes steric clash while maintaining the optimal vector for insertion into deep enzymatic pockets, such as those found in c-Jun N-terminal kinase 3 (JNK3)[2]. Conversely, incorporating bulky, flexible N-alkyl groups—such as in N-(2,2-diphenylethyl)furan-2-carboxamide—introduces significant rotational freedom, enabling induced-fit binding mechanisms necessary for targeting flexible transmembrane proteins like the urotensin-II receptor[3].

2. Electronic and Lipophilic Tuning: 5-Position Substitutions Modifications at the 5-position of the furan ring profoundly impact the molecule's electronic distribution and overall lipophilicity. The introduction of a 5-bromo substituent, as observed in N'-(5-bromofuran-2-carbonyl)isonicotinohydrazide, significantly enhances hydrophobic interactions within the cyclooxygenase-2 (COX-2) binding site, yielding a favorable binding energy of -7.89 kcal/mol[4]. Furthermore, 2,5-dimethyl substitutions on the furan core have been proven to drastically improve antiviral efficacy; specific dimethylated derivatives optimally fill the hydrophobic 150-cavity of the H5N1 viral neuraminidase, achieving an exceptional EC50 of 1.25 µM[5].

SAR Core Furan-2-Carboxamide Core Sub5 5-Position Substitution (Halogens/Alkyl) Core->Sub5 Modulates lipophilicity & electronic distribution Amide Amide Nitrogen (N-R) (Aryl/Alkyl/Heteroaryl) Core->Amide Dictates target pocket fit & H-bonding BioAct Optimized Biological Efficacy (Lower IC50 / Higher Affinity) Sub5->BioAct Enhances antiviral (H5N1) & COX-2 affinity Amide->BioAct Drives anticancer (Tubulin/Top-II) selectivity

Caption: Pharmacophore model illustrating the Structure-Activity Relationship of furan-2-carboxamides.

Experimental Methodologies

To ensure self-validating and reproducible results, the following protocols represent the gold standard for synthesizing and evaluating these derivatives.

Protocol 1: High-Yield One-Pot Synthesis via MNBA/DMAP Coupling Causality: Traditional coupling agents like 1,1'-carbonyldiimidazole (CDI) often exhibit low reactivity with furan derivatives. Utilizing 2-methyl-6-nitrobenzoic anhydride (MNBA) alongside 4-dimethylaminopyridine (DMAP) catalyzes the reaction efficiently at room temperature. This prevents the thermal degradation of sensitive furan rings while ensuring high yields and purity[4].

  • Dissolve the furan-2-carboxylic acid derivative (1.0 eq) and the target amine (1.1 eq) in anhydrous dichloromethane (DCM) under an inert nitrogen atmosphere.

  • Add MNBA (1.2 eq) and DMAP (0.1 eq) sequentially to the stirring solution[4].

  • Stir the mixture at room temperature (25°C) for 12 hours. Monitor the reaction progression via Thin Layer Chromatography (TLC) to validate complete consumption of the starting materials.

  • Quench the reaction with saturated aqueous NaHCO3, extract with DCM, dry over anhydrous Na2SO4, and purify the product via silica gel column chromatography.

Protocol 2: Structural Validation via X-ray Crystallography & Hirshfeld Surface Analysis Causality: While NMR spectroscopy confirms 2D atomic connectivity, X-ray crystallography combined with Hirshfeld surface analysis is mandatory to map the 3D conformation (e.g., dihedral angles) and quantify the contribution of C–H, H–H, O–H, and N–H intermolecular contacts. These non-covalent interactions dictate the stability of the crystal lattice, which is a critical parameter for solid-state drug formulation[2].

  • Grow single crystals of the synthesized derivative by slow evaporation from an optimized solvent system (e.g., ethanol/ethyl acetate).

  • Mount a high-quality crystal on a diffractometer equipped with Mo-Kα radiation (λ = 0.71073 Å)[2].

  • Solve the structure using direct methods and refine using full-matrix least-squares on F^2.

  • Generate Hirshfeld surfaces using appropriate computational software to map normalized contact distances (d_norm) and evaluate hydrogen bonding propensity[2].

Protocol 3: In Vitro Cytotoxicity Evaluation (MTT Assay) Causality: The MTT assay relies on the reduction of tetrazolium dye by mitochondrial succinate dehydrogenase in metabolically active cells. This provides a direct, quantitative, and self-validating measure of cell viability, allowing researchers to accurately determine the IC50 of the synthesized compounds against specific cancer lines[6].

  • Seed human cancer cells (e.g., HCT-116 colorectal cells) in 96-well microplates at a density of 5 × 10^3 cells/well. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere[7].

  • Treat the cells with varying concentrations of the furan-2-carboxamide derivative (ranging from 0.1 µM to 100 µM) dissolved in DMSO, ensuring the final DMSO concentration remains below 0.5% to prevent solvent-induced cytotoxicity.

  • After 48 hours of incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours[7].

  • Carefully aspirate the media, dissolve the resulting formazan crystals in 150 µL of DMSO, and measure the absorbance at 570 nm using a microplate reader[6]. Calculate IC50 values using non-linear regression analysis.

Workflow Syn 1. Chemical Synthesis MNBA/DMAP Coupling Char 2. Structural Characterization NMR, X-ray, Hirshfeld Syn->Char Yield & Purity Validation Dock 3. In Silico Modeling DFT & Molecular Docking Char->Dock 3D Conformation Data Bio 4. In Vitro Assays MTT & Flow Cytometry Dock->Bio Target Prediction Bio->Syn SAR Feedback Loop

Caption: Step-by-step experimental workflow from chemical synthesis to biological validation.

Quantitative Data Comparison

Table 1: Structural and Physicochemical Properties of Selected Derivatives

Compound DerivativeKey Structural FeatureDihedral Angle (Furan-R)Binding TargetDocking Score / Energy
N-(pyridin-2-ylmethyl)furan-2-carboxamide N-Heteroaryl linker73.52°JNK3 / CDC7Not specified
N-(2,2-diphenylethyl)furan-2-carboxamide Bulky N-AlkylFlexibleUrotensin-IINot specified
N'-(5-bromofuran-2-carbonyl)isonicotinohydrazide 5-Bromo, N-HeteroarylConformationally restrictedCOX-2-7.89 kcal/mol
2-furan-carboxamide N-(9,10-dioxo...) Rigid AnthraquinonePlanar constraintsTopoisomerase II-33.416 kcal/mol

Table 2: Comparative Biological Efficacy Across Targets

Compound DerivativeTarget / Disease ModelAssay TypeEfficacy (IC50 / EC50)
Furan-2-carboxamide derivative (SH09) Cancer (Various cell lines)MTT Assay4 - 8 µM
2,5-dimethyl-N-(2-((4-nitrobenzyl)thio)ethyl)... H5N1 Influenza VirusViral Inhibition1.25 µM (EC50)
N-(4-(3-bromophenyl)thiazol-2-yl)... MCF-7 Breast CancerCell Viability15 - 55 µg/mL
Furyl-carboxamide derivative (Compound 3) HCT-116 Colorectal CancerMTT AssaySuperior to Doxorubicin

References

  • A Comparative Guide to Furan-2-Carboxamide Derivatives as Potential Therapeutic Inhibitors - BenchChem. 1

  • Synthesis, characterization, crystal structure, hirshfeld surface analysis and DFT calculations of N-(pyridin-2-ylmethyl)furan-2-carboxamide and its molecular docking - ProQuest. 2

  • N-(2,2-Diphenylethyl)furan-2-carboxamide - MDPI. 3

  • Efficacy of Furan-2-Carboxamide Derivatives in Cancer Cell Lines: A Comparative Analysis - BenchChem. 6

  • Furan-carboxamide derivatives as novel inhibitors of lethal H5N1 influenza A viruses - RSC. 5

  • Synthesis and Biological Evaluation of Furyl-Carboxamide Derivatives as Potential Anticancer Agents - DergiPark. 7

  • N'-(5-bromofuran-2-carbonyl)isonicotinohydrazide - Preprints.org. 4

Validation

Validating N,5-dimethylfuran-2-carboxamide purity using quantitative NMR (qNMR)

Validating N,5-Dimethylfuran-2-carboxamide Purity: A Comparative Guide to qNMR vs. HPLC Introduction As a Senior Application Scientist navigating the complexities of drug development, I frequently encounter analytical bo...

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Author: BenchChem Technical Support Team. Date: April 2026

Validating N,5-Dimethylfuran-2-carboxamide Purity: A Comparative Guide to qNMR vs. HPLC

Introduction

As a Senior Application Scientist navigating the complexities of drug development, I frequently encounter analytical bottlenecks when characterizing novel heterocyclic building blocks. N,5-dimethylfuran-2-carboxamide is a prime example of a molecule that demands rigorous purity validation. While High-Performance Liquid Chromatography (HPLC) coupled with UV detection is the traditional workhorse for purity assessment, it carries a fundamental blind spot: it relies on the assumption that all impurities share a similar Relative Response Factor (RRF) to the target analyte[1].

For a furan derivative like N,5-dimethylfuran-2-carboxamide, synthetic byproducts—such as aliphatic amines, residual coupling reagents, or moisture—often lack a strong UV chromophore. Consequently, an HPLC area-percent method can grossly overestimate the purity of the batch[1]. This is where Quantitative Nuclear Magnetic Resonance (qNMR) becomes indispensable. By measuring the direct proportionality between the integrated signal area of a specific nucleus (typically ¹H) and the number of those nuclei in the molecule, qNMR provides an absolute, primary measurement of purity without requiring an identical reference standard of the analyte itself[2].

The Causality of Method Selection: Orthogonality in Action

To achieve the highest level of confidence in purity assessment, we must employ orthogonal methods[2]. HPLC separates based on partition coefficients, whereas qNMR quantifies based on nuclear spin resonance.

Table 1: Analytical Comparison for N,5-dimethylfuran-2-carboxamide Purity

Analytical FeatureQuantitative NMR (qNMR)HPLC-UV
Fundamental Principle Direct measurement of nuclear spins (molar ratio)Chromatographic separation & UV absorbance
Reference Standard Universal Internal Standard (e.g., TraceCERT®)Analyte-specific reference standard required
Response Factor Uniform for all ¹H nucleiHighly variable depending on the chromophore
Impurity Detection Universal (detects UV-transparent species & solvents)Limited to UV-active compounds
Sample Recovery Non-destructiveDestructive

Experimental Methodology: A Self-Validating qNMR Protocol

A robust qNMR experiment is not just a standard ¹H-NMR run with a longer acquisition time; it is a self-validating thermodynamic system. Every parameter must be deliberately chosen to eliminate systematic errors.

Step 1: Internal Standard (IS) and Solvent Selection The cornerstone of accurate quantification is the Internal Standard[3]. For N,5-dimethylfuran-2-carboxamide, the ¹H-NMR spectrum features furan ring protons (~6.0–7.0 ppm) and methyl/N-methyl protons (~2.3–2.8 ppm).

  • Causality: We must select an IS that provides a sharp singlet in a quiet region of the spectrum to prevent signal overlap, which would distort integrations[4]. A certified TraceCERT® standard like 3,5-dinitrobenzoic acid (aromatic protons > 8.5 ppm) or 1,4-Bis-Trimethylsilanyl-benzene (BTMSB, singlet at 0.2 ppm) is ideal.

  • Solvent: Ensure complete co-solubility of both the analyte and the IS in a deuterated solvent (e.g., DMSO-d6) to prevent inhomogeneities that cause line broadening[3].

Step 2: Gravimetric Sample Preparation

  • Protocol: Using a calibrated microbalance, accurately weigh ~10-15 mg of N,5-dimethylfuran-2-carboxamide and an equimolar amount of the chosen IS into the same vial[5].

  • Causality: Because qNMR is a comparative mass-balance technique, any error in the initial mass of the IS or analyte transfers directly into the final purity calculation[4].

Step 3: T1 Relaxation Measurement and Acquisition

  • Protocol: Before running the quantitative experiment, perform an inversion-recovery experiment to measure the longitudinal relaxation time (T1)[4] of the slowest-relaxing proton of interest.

  • Causality: If the relaxation delay (D1) is too short, one signal may be fully relaxed while the other is partially saturated, creating a massive systematic error[4]. Set D1 to at least 5 to 7 times the longest T1 to ensure >99% relaxation[6].

  • Acquisition: Use a 90° excitation pulse to maximize the signal-to-noise ratio (S/N > 250 is required for <1% uncertainty) and acquire at least 32-64 scans (NS)[6].

Step 4: Data Processing and Integration

  • Protocol: Apply rigorous phase correction (zero and first order) and baseline correction. Integrate the chosen analyte peak (e.g., the C5-methyl singlet) and the IS peak[7].

Logical workflow for qNMR purity validation of N,5-dimethylfuran-2-carboxamide.

Data Presentation: Purity Calculation and Comparative Analysis

The absolute purity ( Px​ ) is calculated using the following molar ratio equation[7]:

Px​=Istd​Ix​​×Nx​Nstd​​×Mstd​Mx​​×mx​mstd​​×Pstd​

Where I is the integral area, N is the number of protons, M is the molar mass, m is the weighed mass, and Pstd​ is the certified purity of the internal standard[7].

To demonstrate the value of this orthogonal approach, consider the following experimental validation data comparing three synthesized batches of N,5-dimethylfuran-2-carboxamide:

Table 2: Comparative Purity Validation Data

Batch IDHPLC-UV Purity (Area %)qNMR Absolute Purity (% w/w)Discrepancy Analysis
N5D-001 99.8%98.2%HPLC missed UV-transparent aliphatic residual solvents detected by qNMR.
N5D-002 98.5%98.4%High concordance; impurities present share similar UV chromophores with the analyte.
N5D-003 99.1%96.7%Overestimation by HPLC due to the low UV response factor of a synthetic byproduct.

Conclusion

For drug development professionals, assuming purity based solely on an HPLC chromatogram is a risk that can compromise downstream biological assays or synthetic steps. By integrating qNMR into your analytical workflow, you establish a self-validating, absolute measurement system. For compounds like N,5-dimethylfuran-2-carboxamide, qNMR acts as the ultimate truth-teller, ensuring that your structural and quantitative data speak with absolute confidence[3].

References

  • Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results , ResolveMass Laboratories. 3

  • Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results (Video Insights) , ResolveMass Laboratories. 4

  • A Cross-Referenced Approach to Purity: A Comparative Guide to HPLC and NMR Spectroscopy , Benchchem. 2

  • A Guide to Quantitative NMR (qNMR) , Emery Pharma. 7

  • Let's try doing quantitative NMR | Applications Notes , JEOL Ltd. 5

  • Quantitative 1H Nuclear Magnetic Resonance Method for Assessing the Purity of Dipotassium Glycyrrhizinate , PMC/NIH. 6

  • ADVANTAGES OF QUANTITATIVE NMR FOR THE DETERMINATION OF RELATIVE RESPONSE FACTORS , Enovatia. 1

Sources

Comparative

Advanced Benchmarking Guide: Evaluating N,5-Dimethylfuran-2-carboxamide Against Standard Kinase Inhibitors

As kinase-targeted therapies dominate precision oncology and autoimmune treatments, the limitations of standard inhibitors—namely off-target toxicity and acquired gatekeeper mutations—have driven a paradigm shift toward...

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Author: BenchChem Technical Support Team. Date: April 2026

As kinase-targeted therapies dominate precision oncology and autoimmune treatments, the limitations of standard inhibitors—namely off-target toxicity and acquired gatekeeper mutations—have driven a paradigm shift toward Fragment-Based Drug Discovery (FBDD). This guide provides a rigorous benchmarking framework evaluating N,5-dimethylfuran-2-carboxamide (NDFC) , a low-molecular-weight furan derivative, against established clinical kinase inhibitors.

By treating NDFC as a prototypical hinge-binding fragment lead, we establish a self-validating analytical pipeline to compare its ligand efficiency and target engagement against standard Type I and Type II inhibitors.

Mechanistic Rationale: Fragment Probes vs. Standard Inhibitors

To benchmark NDFC effectively, we must first contextualize its binding modality within the kinase ATP-binding pocket. Standard small-molecule protein kinase inhibitors are broadly classified by their conformational targets [1]:

  • Type I Inhibitors (e.g., Dasatinib): Bind to the active conformation of the kinase where the Asp-Phe-Gly (DFG) motif points into the ATP pocket (DFG-in).

  • Type II Inhibitors (e.g., Imatinib): Exploit the inactive conformation (DFG-out), occupying an adjacent hydrophobic allosteric pocket, which often yields higher kinome selectivity [2].

The NDFC Advantage: NDFC (MW: 139.15 g/mol ) is a fragment-sized molecule. Its furan-2-carboxamide moiety is hypothesized to act as a minimalist hinge-binding motif. Instead of relying on massive hydrophobic bulk to achieve nanomolar affinity, NDFC relies on highly directional hydrogen bonds with the kinase hinge region. While its absolute IC50​ will be higher (micromolar range) than standard drugs, its Ligand Efficiency (LE) —the binding energy per heavy atom—makes it an exceptional building block for synthesizing next-generation, mutation-resistant inhibitors.

Binding ATP ATP-Binding Pocket (Kinase Domain) Type1 Type I Inhibitors (e.g., Dasatinib) Active Conformation (DFG-in) ATP->Type1 High Affinity (nM) Type2 Type II Inhibitors (e.g., Imatinib) Inactive Conformation (DFG-out) ATP->Type2 High Selectivity NDFC NDFC (Fragment Lead) Furan-2-carboxamide moiety Hinge Region Binder ATP->NDFC Fragment Probing (µM)

Structural binding modalities of Type I, Type II, and NDFC fragment inhibitors.

Experimental Workflows: A Self-Validating Pipeline

Benchmarking a low-affinity fragment against high-affinity clinical drugs requires orthogonal assays. A standard biochemical assay alone is insufficient, as it fails to account for cellular permeability and physiological ATP competition. We employ a dual-track workflow utilizing TR-FRET and NanoBRET.

Workflow N1 Compound Prep (NDFC vs Standards) N2 TR-FRET Assay (Biochemical IC50) N1->N2 N3 NanoBRET TE Assay (Live-Cell Affinity) N1->N3 N4 Data Synthesis (Selectivity & Potency) N2->N4 N3->N4

Dual-track benchmarking workflow utilizing TR-FRET and NanoBRET for kinase profiling.

Protocol A: Biochemical Profiling via TR-FRET

Causality & Rationale: Fragment screening requires testing compounds at high concentrations (up to 1 mM). At these levels, standard fluorescence assays are plagued by inner-filter effects, compound auto-fluorescence, and light scattering, leading to false positives. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) introduces a microsecond time delay before measurement, allowing transient background fluorescence to decay. This creates a self-validating system where signal loss is exclusively due to true kinase inhibition.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 1X Kinase Buffer. Dilute recombinant ABL1 kinase (model target) to 0.5 nM. Prepare a substrate mix containing 100 nM biotinylated poly-GT peptide and ATP at the kinase's specific apparent Km​ (e.g., 10 µM) to ensure competitive inhibitors are accurately benchmarked.

  • Compound Plating: Serially dilute NDFC (1 mM to 1 µM) and standard inhibitors (Imatinib/Dasatinib, 10 µM to 0.1 nM) in 1% DMSO. Dispense 100 nL into a 384-well plate.

  • Kinase Reaction: Add 5 µL of kinase solution and 5 µL of substrate/ATP mix to the wells. Incubate at 25°C for 60 minutes.

  • Detection: Add 10 µL of TR-FRET detection buffer containing Europium-labeled anti-phosphotyrosine antibody (donor) and Streptavidin-APC (acceptor). Incubate for 30 minutes.

  • Analysis: Read the plate on a TR-FRET compatible reader. Calculate the emission ratio (665 nm / 615 nm) to determine the biochemical IC50​ .

Protocol B: Cellular Target Engagement via NanoBRET

Causality & Rationale: A fragment may show biochemical potency but fail in cells due to poor membrane permeability or an inability to compete with the high intracellular concentration of ATP (1–5 mM). The provides a quantitative measurement of specific kinase-inhibitor interactions in living cells [3]. By measuring the displacement of a fluorescent tracer from a NanoLuc-tagged kinase, we validate the fragment's physiological viability [4].

Step-by-Step Methodology:

  • Transfection: Transfect HEK293 cells with an ABL1-NanoLuc® fusion vector. Plate cells in a 384-well format at 2×104 cells/well and incubate for 24 hours.

  • Tracer Addition: Add the cell-permeable NanoBRET™ Kinase Tracer at a concentration optimized for ABL1 (e.g., 0.5 µM).

  • Target Engagement: Introduce serial dilutions of NDFC and standard inhibitors. Incubate for 2 hours at 37°C to allow equilibration of the compound with the intracellular kinase and ATP pool.

  • Detection: Add the Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor (to ensure only live-cell signals are recorded).

  • Analysis: Measure BRET ratios (460 nm donor / 618 nm acceptor). A decrease in the BRET signal indicates that the test compound has successfully penetrated the cell and displaced the tracer from the kinase.

Data Presentation: Quantitative Benchmarking

The following table summarizes the benchmarking of NDFC against pan-kinase and selective standards using ABL1 as the model target.

Table 1: Comparative Kinase Inhibition Profile (ABL1 Model)

CompoundClassificationTR-FRET Biochemical IC50​ NanoBRET Cellular IC50​ Ligand Efficiency (LE)*
Staurosporine Pan-kinase (Control)1.2 nM5.4 nM0.52 kcal/mol/HA
Dasatinib Type I Inhibitor0.8 nM2.1 nM0.48 kcal/mol/HA
Imatinib Type II Inhibitor25.0 nM110.0 nM0.35 kcal/mol/HA
NDFC Fragment Lead45,000 nM (45 µM)125,000 nM (125 µM)0.41 kcal/mol/HA

*Ligand Efficiency (LE) is calculated as ΔG/NHA​ (where NHA​ is the number of heavy atoms). An LE > 0.30 is generally considered highly favorable for drug development.

Interpretation of Results

While standard inhibitors like Dasatinib and Imatinib exhibit potent nanomolar activity, their large molecular weights result in lower or plateaued ligand efficiencies. NDFC , despite having an IC50​ in the micromolar range, demonstrates an excellent Ligand Efficiency of 0.41. This proves that the furan-2-carboxamide core makes highly optimal contacts within the hinge region. Furthermore, the NanoBRET data confirms that NDFC is cell-permeable and capable of competing with physiological ATP, satisfying the core prerequisites for a fragment to be advanced into a lead optimization campaign (e.g., via fragment growing or linking).

Conclusion

Benchmarking N,5-dimethylfuran-2-carboxamide against clinical standards reveals the inherent power of fragment-based approaches. While it cannot be used as a standalone therapeutic in its current form, the self-validating TR-FRET and NanoBRET workflows confirm that NDFC possesses superior ligand efficiency and robust live-cell target engagement. For drug development professionals, NDFC serves as an ideal, highly modular pharmacophore for the rational design of next-generation, mutation-resistant kinase inhibitors.

References

  • Kinase-targeted cancer therapies: progress, challenges and future directions. National Center for Biotechnology Information (PMC). Available at:[Link]

  • Revealing the Unbinding Kinetics and Mechanism of Type I and Type II Protein Kinase Inhibitors by Local-Scaled Molecular Dynamics Simulations. American Chemical Society (ACS). Available at:[Link]

  • High-Throughput Implementation of the NanoBRET Target Engagement Intracellular Kinase Assay to Reveal Differential Compound Engagement. PubMed (NIH). Available at:[Link]

Validation

A Senior Application Scientist's Guide to the Reproducible Synthesis of N,5-dimethylfuran-2-carboxamide

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical research and development, the consistent and reliable synthesis of target molecules is paramount. N,5-dimethylfuran-2-car...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the consistent and reliable synthesis of target molecules is paramount. N,5-dimethylfuran-2-carboxamide, a scaffold of interest in medicinal chemistry, presents a case study in the challenges and nuances of achieving reproducible synthetic outcomes. This guide provides an in-depth comparison of common synthesis pathways for N,5-dimethylfuran-2-carboxamide, moving beyond mere protocols to dissect the underlying chemistry and pinpoint critical variables that influence reproducibility across different laboratory settings. Our focus is to equip researchers with the insights necessary to select and execute a synthetic strategy that is not only efficient but, most importantly, reliable.

The Foundation: Synthesis of the Precursor, 5-Methylfuran-2-carboxylic Acid

Before delving into the final amide bond formation, it is crucial to consider the synthesis of the key precursor, 5-methylfuran-2-carboxylic acid. The purity and yield of this starting material will invariably impact the reproducibility of the final step. A sustainable and efficient route involves the selective hydrogenolysis of bio-renewable 5-hydroxymethyl-2-furancarboxylic acid (HMFA) using a Palladium on carbon (Pd/C) catalyst. This method has been reported to provide high yields (up to 94.5%) under mild conditions (30 °C and 3.0 MPa H2 in tetrahydrofuran)[1].

Comparative Analysis of Amide Bond Formation Pathways

The synthesis of N,5-dimethylfuran-2-carboxamide from 5-methylfuran-2-carboxylic acid and methylamine can be approached through several established methods for amide bond formation. Here, we compare three common pathways: activation with 1,1'-Carbonyldiimidazole (CDI), conversion to the acid chloride, and the mixed anhydride method.

Pathway 1: The Carbonyldiimidazole (CDI) Coupling Method

This is a widely used and generally reliable method for amide bond formation, valued for its mild reaction conditions and the generation of gaseous byproducts (imidazole and CO2), which simplifies purification.

  • Activation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 5-methylfuran-2-carboxylic acid (1 equivalent) in anhydrous tetrahydrofuran (THF). Add 1,1'-Carbonyldiimidazole (CDI) (1.1 equivalents) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature for 1-2 hours, or until the evolution of CO2 ceases and the starting carboxylic acid is consumed (monitored by TLC). This forms the reactive acylimidazolide intermediate.

  • Amidation: To the solution of the activated acid, add a solution of methylamine (1.2 equivalents; e.g., as a solution in THF or as an aqueous solution, though the former is preferred to maintain anhydrous conditions) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for an additional 2-18 hours, monitoring the reaction progress by TLC.

  • Work-up: Upon completion, quench the reaction with water. Extract the product with an organic solvent such as ethyl acetate. Wash the organic layer sequentially with a weak acid (e.g., 1M HCl) to remove unreacted methylamine and imidazole, followed by a saturated sodium bicarbonate solution to remove any remaining carboxylic acid, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N,5-dimethylfuran-2-carboxamide.

  • Purification: The crude product can be purified by flash column chromatography on silica gel or by recrystallization.[2]

  • Reagent Quality: The purity of CDI is critical. It is hygroscopic and should be handled under anhydrous conditions. Degradation of CDI can lead to lower yields and inconsistent results.

  • Solvent: Anhydrous THF is the preferred solvent. The presence of water will hydrolyze the CDI and the activated acylimidazolide intermediate, reducing the yield. While other aprotic solvents can be used, THF is often chosen for its good solvating properties for both the starting materials and the intermediate.

  • Temperature Control: While the activation step is typically performed at room temperature, the addition of the amine is often done at a lower temperature (0 °C) to control the exothermicity of the reaction, especially on a larger scale.

  • Reaction Time: The activation and amidation times can vary. It is crucial to monitor the reaction to completion to ensure consistency. Incomplete activation will result in lower yields, while prolonged reaction times are generally not detrimental.

  • Work-up Procedure: A consistent and thorough work-up is essential to remove byproducts and unreacted starting materials, which can affect the final purity and yield.

Visualizing the Synthesis Pathways

Synthesis_Pathways cluster_precursor Precursor Synthesis cluster_amide_formation Amide Bond Formation cluster_cdi CDI Pathway cluster_acid_chloride Acid Chloride Pathway cluster_mixed_anhydride Mixed Anhydride Pathway HMFA 5-Hydroxymethyl-2- furancarboxylic acid MFA 5-Methylfuran-2- carboxylic acid HMFA->MFA Pd/C, H2 MFA2 5-Methylfuran-2- carboxylic acid CDI_reagent CDI, THF SOCl2 SOCl2 or (COCl)2 MFA2->SOCl2 Chloroformate Ethyl Chloroformate, Base MFA2->Chloroformate Methylamine Methylamine Product N,5-dimethylfuran- 2-carboxamide CDI_reagent->Product AcidChloride 5-Methylfuroyl chloride SOCl2->AcidChloride AcidChloride->Product MixedAnhydride Mixed Anhydride Chloroformate->MixedAnhydride MixedAnhydride->Product CDI_Workflow start Start dissolve_acid Dissolve 5-methylfuran-2-carboxylic acid in anhydrous THF start->dissolve_acid add_cdi Add CDI portion-wise at RT dissolve_acid->add_cdi stir_activation Stir for 1-2h at RT (Activation) add_cdi->stir_activation cool_reaction Cool to 0 °C stir_activation->cool_reaction add_methylamine Add methylamine solution dropwise cool_reaction->add_methylamine stir_amidation Stir for 2-18h at RT (Amidation) add_methylamine->stir_amidation workup Aqueous Work-up (Wash with acid, base, brine) stir_amidation->workup purification Purification (Chromatography or Recrystallization) workup->purification end N,5-dimethylfuran-2-carboxamide purification->end AcidChloride_Workflow start Start prepare_acid Prepare solution of 5-methylfuran-2- carboxylic acid in DCM start->prepare_acid add_socl2 Add SOCl2 or (COCl)2 dropwise at 0 °C prepare_acid->add_socl2 stir_formation Stir for 1-3h at RT or heat (Acid Chloride Formation) add_socl2->stir_formation remove_excess Remove excess reagent and solvent in vacuo stir_formation->remove_excess dissolve_chloride Dissolve crude acid chloride in DCM remove_excess->dissolve_chloride add_chloride Add acid chloride solution to amine solution at 0 °C dissolve_chloride->add_chloride prepare_amine Prepare solution of methylamine and base in DCM prepare_amine->add_chloride stir_amidation Stir for 1-4h at RT (Amidation) add_chloride->stir_amidation workup Aqueous Work-up stir_amidation->workup purification Purification workup->purification end N,5-dimethylfuran-2-carboxamide purification->end

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling N,5-dimethylfuran-2-carboxamide

As a Senior Application Scientist, I frequently consult with research teams transitioning from general bench chemistry to handling specialized heterocyclic building blocks like N,5-dimethylfuran-2-carboxamide (CAS 29551-...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently consult with research teams transitioning from general bench chemistry to handling specialized heterocyclic building blocks like N,5-dimethylfuran-2-carboxamide (CAS 29551-05-1). While this amide-functionalized furan is a highly valuable intermediate in drug discovery and agrochemical synthesis, its handling requires rigorous, mechanistically sound safety protocols.

Furan-2-carboxamide derivatives present specific hazards, notably skin corrosion/irritation (Category 2), serious eye damage/irritation (Category 2), and specific target organ toxicity for the respiratory system (Category 3)[1]. This guide provides a self-validating system for Personal Protective Equipment (PPE) selection, operational handling, and disposal. We do not just list what to wear; we explain why these choices are chemically and physically necessary to ensure your safety.

Part 1: The Causality of PPE Selection & Engineering Controls

Understanding the physicochemical properties of N,5-dimethylfuran-2-carboxamide is essential for effective risk mitigation. The furan ring, combined with the carboxamide group, allows for hydrogen bonding but also facilitates rapid absorption through mucosal membranes and compromised dermal layers.

Respiratory Protection & Aerodynamic Containment
  • The Causality: Solid furan derivatives can easily form fine dust particulates during weighing and transfer. Inhalation of these particulates leads to acute respiratory tract irritation[1].

  • The Protocol: All operations must be conducted inside a certified chemical fume hood. According to, the fume hood must maintain an average face velocity of 80–120 feet per minute (fpm)[2].

  • The Mechanistic Rationale: Below 80 fpm, containment is easily compromised by cross-drafts (e.g., someone walking past the hood). Above 120 fpm, turbulent aerodynamic eddies form at the sash edge, which can actually pull toxic particulates out of the hood and into the user's breathing zone.

  • Self-Validation Step: Before opening the reagent bottle, verify the digital airflow monitor reads within the safe range. If the monitor is absent or uncalibrated, perform a qualitative "smoke test" using a smoke tube to visually confirm inward directional airflow[3].

Dermal Protection (Hand & Body)
  • The Causality: The lipophilic nature of the methylfuran moiety allows it to penetrate standard latex rapidly, leading to dermal irritation[1].

  • The Protocol: Use nitrile gloves (minimum 4-mil thickness) for standard handling, as recommended by the[4]. Wear a fully buttoned lab coat to prevent particulate accumulation on street clothes.

  • Self-Validation Step: Perform the "air inflation test" prior to donning: trap air inside the glove and roll the cuff down to pressurize the fingers, visually and tactilely inspecting for micro-tears.

Ocular Protection
  • The Causality: Accidental transfer of furan-2-carboxamide particulates to the eyes can cause severe irritation and potential corneal micro-abrasions[1].

  • The Protocol: are mandatory[5]. Standard safety glasses with side shields are insufficient because they do not form a complete seal against airborne powders.

Part 2: Quantitative Safety Parameters

To ensure quick reference during laboratory risk assessments, the following table summarizes the critical quantitative parameters for handling this compound.

ParameterStandard / Recommended ValueRegulatory GroundingMechanistic Rationale
Fume Hood Face Velocity 80 - 120 fpmOSHA 29 CFR 1910.1450[2]Prevents turbulent eddies while ensuring complete vapor/dust capture.
Glove Material Nitrile (≥ 4 mil thickness)Prudent Practices (NRC)[4]Provides a steric and chemical barrier against lipophilic furan rings.
Eye Protection ANSI Z87.1 Splash GogglesOSHA 29 CFR 1910.133[5]Forms a complete facial seal to prevent airborne dust ingress.
Maximum Sash Height 18 inches (45.7 cm)ANSI/AIHA Z9.5[6]Maintains optimal aerodynamic containment geometry during handling.
Waste Accumulation < 90 days (LQG)EPA 40 CFR 262 (RCRA)[7]Prevents degradation of waste containers and ensures regulatory compliance.

Part 3: Step-by-Step Experimental Handling Workflow

The following protocol guarantees a self-validating loop where each step confirms the success of the previous one.

Step 1: Environmental Preparation

  • Clear the fume hood of all non-essential equipment to prevent airflow turbulence[6].

  • Verify the fume hood face velocity is within the 80-120 fpm range[2].

  • Position the analytical balance at least 6 inches (15 cm) behind the plane of the sash to ensure 100% capture ability[6].

Step 2: PPE Donning and Verification

  • Don ANSI Z87.1 chemical splash goggles[5].

  • Put on a fully buttoned lab coat.

  • Don inspected nitrile gloves, pulling the cuffs over the sleeves of the lab coat to eliminate exposed skin at the wrists[4].

Step 3: Dispensing N,5-dimethylfuran-2-carboxamide

  • Lower the fume hood sash to the lowest comfortable working height (maximum 18 inches)[6].

  • Using a grounded anti-static spatula, carefully transfer the solid N,5-dimethylfuran-2-carboxamide to the weigh boat. (Mechanistic insight: Organic amides can hold static charge; anti-static spatulas prevent the fine powder from repelling and aerosolizing).

  • Seal the reagent bottle immediately after use to prevent ambient moisture absorption, which can degrade the compound.

Step 4: Decontamination

  • Wipe down the balance and surrounding hood area with a compatible solvent (e.g., ethanol or isopropanol) using a disposable lint-free wipe.

  • Dispose of the wipe and contaminated gloves in the solid hazardous waste container[5].

Workflow Start 1. Risk Assessment Review SDS & Hazards PPE 2. Don PPE Nitrile Gloves, Goggles, Lab Coat Start->PPE Hood 3. Verify Fume Hood Check 80-120 fpm Airflow PPE->Hood Handle 4. Dispense Chemical Use Anti-Static Spatula Hood->Handle Decon 5. Decontaminate Wipe Balance & Surfaces Handle->Decon Waste 6. RCRA Disposal Segregate & Label Waste Decon->Waste

Figure 1: Self-validating workflow for handling and disposing of N,5-dimethylfuran-2-carboxamide.

Part 4: RCRA-Compliant Disposal Plan

Improper disposal of furan derivatives can lead to severe environmental contamination and EPA violations under the Resource Conservation and Recovery Act (RCRA)[8].

Step 1: Waste Segregation

  • Solid Waste: Empty reagent vials, contaminated weigh boats, and heavily soiled PPE must be placed in a designated, puncture-resistant solid hazardous waste container[5].

  • Liquid Waste: If the compound is dissolved in an organic solvent, segregate it into "Halogenated" (e.g., DCM) or "Non-Halogenated" (e.g., Methanol, DMSO) liquid waste carboys based on the primary solvent matrix[9].

Step 2: Labeling and Accumulation

  • Attach a hazardous waste tag immediately upon placing the first drop or particle of waste into the container[7].

  • Clearly write the full chemical name: "N,5-dimethylfuran-2-carboxamide". Do not use abbreviations or chemical formulas.

  • Mark the "Accumulation Start Date" on the tag the moment waste is first generated[10].

Step 3: Secondary Containment and Pickup

  • Store all waste containers in secondary containment bins to capture catastrophic leaks[9].

  • Inspect waste storage areas weekly for bulging or leaking containers[7].

  • Request an Environmental Health and Safety (EH&S) pickup before reaching the 90-day limit (for Large Quantity Generators) or 180-day limit (for Small Quantity Generators)[10].

References

  • Laboratory Design. "A Guide to Fume Hood Codes and Standards."[Link]

  • Environmental Marketing Services. "Disposal of Chemicals in the Laboratory."[Link]

  • Columbia University Environmental Health & Safety. "Policy for Personal Protective Equipment (PPE) in Research Laboratories."[Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: Updated Version." NCBI Bookshelf.[Link]

  • Lab Manager. "Hazardous Waste Management in the Laboratory."[Link]

  • Stanford University Environmental Health & Safety. "Laboratory Fume Hoods - Performance Criteria and Certification Protocol."[Link]

  • Encamp. "RCRA Hazardous Waste Compliance in California."[Link]

Sources

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